Verapamil
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2O4/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6/h9-12,17-18,20H,8,13-16H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTNSNPWRIOYBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041152 | |
| Record name | (+/-)-Verapamil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Verapamil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001850 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
BP: 245 °C at 0.01 mm Hg, 243-246 °C at 1.00E-02 mm Hg | |
| Record name | Verapamil | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3928 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Verapamil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001850 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Solubility (mg/mL): water 83, ethanol (200 proof) 26, propylene glycol 93, ethanol (190 proof) >100, methanol >100, 2-propanol 4.6, ethyl acetate 1.0, DMF >100, methylene chloride >100, hexane 0.001; Freely soluble in chloroform, practically insoluble in ether /Verapamil hydrochloride/, Practically insoluble in water, Sparingly soluble in hexane; soluble in benzene, ether; freely soluble in the lower alcohols, acetone, ethyl acetate, chloroform, 4.47 mg/L | |
| Record name | Verapamil | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3928 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Verapamil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001850 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Viscous, pale yellow oil | |
CAS No. |
52-53-9 | |
| Record name | Verapamil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Verapamil [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Verapamil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00661 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (+/-)-Verapamil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Verapamil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.133 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VERAPAMIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ0O37KU29 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Verapamil | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3928 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Verapamil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001850 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
| Record name | Verapamil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001850 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular and Cellular Pharmacology of Verapamil
Primary Mechanism of Action: L-Type Calcium Channel Inhibition
Verapamil's principal pharmacological action is the inhibition of L-type calcium channels, which are critical for the normal function of cardiac and vascular smooth muscle cells. frontiersin.orgwikipedia.org This inhibition is a complex process involving specific binding to the channel's alpha-1 subunit and is characterized by voltage- and frequency-dependent kinetics.
Binding to the Alpha-1 Subunit (Cav1.2) of L-Type Calcium Channels
This compound (B1683045) exerts its inhibitory effect by directly interacting with the alpha-1 subunit (Cav1.2) of the L-type calcium channel. nih.govdrugbank.com This subunit forms the central pore of the channel and is responsible for its voltage-sensing and ion-conducting properties. This compound binds to a specific receptor site within the pore of the Cav1.2 subunit. nih.gov This binding is thought to occur from the intracellular side, meaning this compound must first cross the cell membrane to access its target. nih.gov The binding of this compound to the alpha-1 subunit physically obstructs the channel, thereby preventing the influx of calcium ions into the cell. nih.govresearchgate.net
Voltage- and Frequency-Dependent Binding Kinetics
A key characteristic of this compound's interaction with L-type calcium channels is its voltage- and frequency-dependence. drugbank.comnih.gov This means that this compound's binding affinity for the channel is not constant but is influenced by the membrane potential of the cell and the frequency of channel opening.
Voltage-Dependence: this compound exhibits a higher affinity for L-type calcium channels that are in the open or inactivated states compared to the resting state. nih.govnih.gov Depolarization of the cell membrane, which causes the channels to open and then inactivate, promotes the binding of this compound. This property contributes to its efficacy in tissues that undergo frequent depolarization, such as the heart.
Frequency-Dependence (Use-Dependence): The inhibitory effect of this compound becomes more pronounced with increasing frequency of stimulation. nih.govahajournals.org This "use-dependent" block occurs because with more frequent depolarizations, the calcium channels spend more time in the open and inactivated states, which are the states to which this compound preferentially binds. This increased binding leads to a cumulative block of the channels. The time constant for the onset of this block has been observed to be around 2.9 seconds in some studies. researchgate.net
| Parameter | Description | Finding |
| Binding Site | Location of this compound interaction on the L-type calcium channel. | Alpha-1 subunit (Cav1.2), within the central pore. nih.govnih.gov |
| Binding State Preference | Channel states for which this compound has the highest affinity. | Open and inactivated states. nih.govnih.gov |
| Frequency-Dependence | Effect of stimulation frequency on this compound's inhibitory action. | Increased frequency of channel opening leads to a more pronounced block (use-dependence). nih.govahajournals.org |
Impact on Calcium Influx in Myocardial and Vascular Smooth Muscle Cells
By blocking L-type calcium channels, this compound effectively reduces the influx of calcium into both myocardial and vascular smooth muscle cells, leading to significant physiological consequences.
In myocardial cells , the influx of calcium during the plateau phase of the action potential is crucial for excitation-contraction coupling. wikipedia.org this compound's inhibition of this calcium influx leads to a decrease in the force of myocardial contraction (negative inotropic effect). researchgate.net This reduction in contractility lessens the oxygen demand of the heart.
In vascular smooth muscle cells , the influx of calcium through L-type channels is a primary trigger for vasoconstriction. wikipedia.orgwikipedia.org By blocking this influx, this compound promotes relaxation of the vascular smooth muscle, leading to vasodilation. frontiersin.org This effect is more pronounced in arterial vessels than in venous vessels. The resulting decrease in peripheral vascular resistance contributes to its antihypertensive effects.
Modulation of Cardiac Electrophysiology
This compound's inhibition of L-type calcium channels has profound effects on the electrical activity of the heart, particularly on the specialized tissues of the sinoatrial (SA) and atrioventricular (AV) nodes. ahajournals.orgnih.gov These tissues are highly dependent on the slow inward calcium current for their action potential generation and conduction.
Sinoatrial (SA) and Atrioventricular (AV) Nodal Conduction Modulation
This compound significantly modulates conduction through both the SA and AV nodes. ahajournals.orgahajournals.org
In the SA node , which is the heart's natural pacemaker, the influx of calcium through L-type channels is a key determinant of the rate of spontaneous depolarization (phase 4) and the upstroke of the action potential (phase 0). cvphysiology.com By inhibiting this calcium current, this compound decreases the slope of phase 4 depolarization, leading to a slowing of the heart rate (negative chronotropic effect). ahajournals.orgnih.gov It also decreases the amplitude of the SA node action potential. ahajournals.org
In the AV node , which controls the transmission of electrical impulses from the atria to the ventricles, conduction is also heavily reliant on the slow inward calcium current. This compound's blockade of L-type calcium channels in the AV node slows conduction velocity. ahajournals.orgnih.gov This effect is particularly evident at higher heart rates, consistent with the frequency-dependent nature of this compound's action. ahajournals.org
| Nodal Tissue | Effect of this compound | Electrophysiological Consequence |
| Sinoatrial (SA) Node | Decreases rate of spontaneous depolarization and action potential amplitude. ahajournals.orgahajournals.org | Slows heart rate (negative chronotropy). nih.gov |
| Atrioventricular (AV) Node | Slows conduction velocity. ahajournals.orgnih.gov | Prolongs the PR interval on an electrocardiogram. |
Prolongation of AV Nodal Refractory Period
In addition to slowing conduction, this compound prolongs the effective and functional refractory periods of the AV node. ahajournals.orgnih.gov The refractory period is the time during which the nodal tissue is unable to respond to a new stimulus. By extending this period, this compound further impedes the transmission of rapid electrical impulses from the atria to the ventricles. drugbank.comahajournals.org This action is a key mechanism by which this compound is effective in controlling the ventricular response rate in atrial tachyarrhythmias. drugbank.com Studies have shown that this compound can significantly increase the AV nodal transmission time (AH interval) and both the effective and functional refractory periods of the AV node. nih.gov
Effects on Action Potential Propagation in the Cardiac Conductile System
This compound exerts significant effects on the electrical activity of the heart by modulating the action potentials in the cardiac conductile system. Its primary action is the blockade of L-type calcium channels, which play a crucial role in the depolarization of certain cardiac tissues.
In the sinoatrial (SA) and atrioventricular (AV) nodes, where the action potential upstroke is largely dependent on the slow inward calcium current, this compound has profound effects. It suppresses the electrical activities of both the SA and AV nodes. wikipedia.orgnih.gov Specifically, this compound decreases the rate of spontaneous impulse initiation in the SA node by reducing the slope of diastolic slow depolarization. nih.gov It also decreases the amplitude of SA node action potentials without significantly altering the maximum diastolic potential. nih.govahajournals.org Similarly, in the upper and middle regions of the AV node, this compound reduces the action potential amplitude. nih.govahajournals.org These actions lead to a slowing of the heart rate and a delay in the conduction of the electrical impulse from the atria to the ventricles.
The effect of this compound on Purkinje fibers, which are part of the fast-conducting system of the ventricles, is different from its effect on the SA and AV nodes. While this compound has little to no effect on the rapid upstroke of the normal sodium-dependent action potential in these fibers, it does influence the later phases of the action potential. drugbank.comresearchgate.net Studies have shown that this compound can depress the plateau phase and prolong the duration of the action potential in canine Purkinje fibers. drugbank.com Additionally, it can decrease the maximum diastolic potential and action potential amplitude. nih.gov In spontaneously active Purkinje fibers, this compound has been observed to decrease the rate of discharge by reducing phase 4 depolarization. nih.gov
The differential effects of this compound on the slow-response action potentials of the SA and AV nodes versus the fast-response action potentials of Purkinje fibers and ventricular muscle underscore its mechanism of selectively targeting calcium-dependent electrical activity. ahajournals.org
Interactions with Other Ion Channels and Receptors
While this compound is primarily known as an L-type calcium channel blocker, its pharmacological profile includes interactions with a variety of other ion channels and cellular receptors.
Effects on T-Type Calcium Channels
This compound also blocks T-type calcium channels with micromolar affinity. nih.govresearchgate.netnih.gov This blockade is modestly state-dependent, with a slightly increased affinity for depolarized channels. nih.govnih.gov The effective drug concentrations for T-type channel blockade are in a similar micromolar range to those for L-type channels. nih.govnih.gov Studies have shown that permanently charged this compound is more effective when applied intracellularly, suggesting an internal binding site. nih.govresearchgate.netnih.gov
Effects on N-, P-, and Q-Type Calcium Channels
Research indicates that this compound's effects extend to other types of voltage-gated calcium channels, though with varying potency. At lower micromolar concentrations, this compound has been shown to block P-type calcium channels. nih.gov At higher concentrations, it may also interact with and inhibit N- and Q-type calcium channels. nih.gov This suggests a broader spectrum of calcium channel inhibition than just the L-type, particularly at elevated drug concentrations. nih.gov
Modulation of Potassium Channels
This compound is known to block several types of potassium channels. wikipedia.org It acts as a blocker of Kv voltage-gated potassium channels. wikipedia.org In rabbit coronary smooth muscle cells, this compound inhibits the Kv current in a manner that is state-, time-, and use-dependent, and this action is independent of its calcium channel blocking properties. nih.gov
Furthermore, this compound is a potent blocker of the human ether-a-go-go-related gene (hERG) potassium channels, which are responsible for the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells. nih.govahajournals.org The block of hERG channels by this compound is characterized by high affinity, with a half-maximal inhibitory concentration (IC50) in the nanomolar range. nih.govelsevierpure.com This interaction is use- and frequency-dependent, and this compound appears to access its binding site from the intracellular side of the channel. nih.govahajournals.orgelsevierpure.com The binding site for this compound on the hERG channel has been localized to the inner helix of the S6 transmembrane domain, involving specific amino acid residues. nih.gov this compound also inhibits the acetylcholine-induced potassium current (IKAch) in atrial myocytes and has been shown to inhibit A-type potassium currents in sympathetic neurons. frontiersin.org
| Ion Channel | Effect | Affinity/Potency | Key Characteristics |
|---|---|---|---|
| T-Type Calcium Channels | Blockade | Micromolar affinity | Modestly state-dependent |
| P-Type Calcium Channels | Blockade | Blocked at low micromolar concentrations | - |
| N- and Q-Type Calcium Channels | Possible blockade | Inhibited at higher concentrations | - |
| Kv Potassium Channels | Inhibition | - | State-, time-, and use-dependent |
| hERG (IKr) Potassium Channels | Potent Blockade | High affinity (nanomolar IC50) | Use- and frequency-dependent; intracellular access |
| IKAch Potassium Channels | Inhibition | - | Observed in atrial myocytes |
| A-Type Potassium Channels | Inhibition | - | Observed in sympathetic neurons |
Stereoselectivity in Pharmacological Activity
This compound is administered clinically as a racemic mixture, containing equal amounts of the (S)- and (R)-enantiomers. drugbank.comdrugbank.com These two stereoisomers exhibit significant differences in their pharmacological activity.
The (S)-enantiomer is substantially more potent in its L-type calcium channel blocking effects than the (R)-enantiomer. drugbank.comdrugbank.com Specifically, (S)-verapamil is estimated to be about 20 times more potent than (R)-verapamil concerning its negative dromotropic effects, which is the slowing of conduction through the AV node. nih.gov The negative dromotropic effect is primarily attributed to the (S)-enantiomer. nih.gov
In contrast, while both enantiomers are effective in modulating the P-glycoprotein drug transporter, they do so with roughly equal potency, despite their marked differences in calcium channel blockade. nih.gov In terms of hemodynamic effects, studies in humans have shown that (R)-verapamil can cause a significant reduction in mean arterial pressure, an effect not observed with (S)-verapamil at the doses studied. nih.gov
| Property | (S)-Verapamil | (R)-Verapamil |
|---|---|---|
| L-Type Calcium Channel Blockade | High potency | Lower potency (~20-fold less than S-enantiomer) |
| Negative Dromotropic Effect (AV Node) | Primary mediator of this effect | Significantly less potent |
| Effect on Mean Arterial Pressure | No significant effect at studied doses | Can cause a significant reduction |
| Metabolism | More rapidly metabolized | Less rapidly metabolized |
Differential Potency of S- and R-Enantiomers
The pharmacological activity of this compound is primarily attributed to its L-type calcium channel blocking properties. However, this activity is not equally distributed between its two enantiomers. The S-enantiomer is significantly more potent than the R-enantiomer in this regard. Research indicates that the S-enantiomer possesses approximately 20 times greater potency in blocking L-type calcium channels compared to the R-enantiomer. drugbank.comnih.gov
While the primary mechanism of action for this compound is the blockade of L-type calcium channels, it is also known to interact with other targets, including potassium channels and adrenergic receptors. drugbank.com It is important to note that while the enantiomers of this compound exhibit marked differences in their calcium channel blocking activity, they have been found to be equally effective in modulating the activity of P-glycoprotein, a protein involved in multidrug resistance. nih.gov
Table 1: Comparative Potency of this compound Enantiomers
| Enantiomer | Potency in L-type Calcium Channel Blockade | Effect on Atrioventricular (AV) Node Conduction |
|---|---|---|
| S-Verapamil | ~20 times more potent than R-Verapamil drugbank.comnih.gov | ~20 times more potent than R-Verapamil in negative dromotropic effects nih.gov |
| R-Verapamil | Less potent | Less potent |
Enantiomer-Specific Metabolic Pathways
This compound undergoes extensive first-pass metabolism in the liver, a process that is highly stereoselective. nih.govnih.gov The S-enantiomer is cleared at a much faster rate than the R-enantiomer. nih.gov This differential metabolism results in a higher plasma concentration of the R-enantiomer following oral administration of the racemic mixture. mdpi.com
The metabolism of this compound is primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4, CYP3A5, and CYP2C8 being the predominant isoforms involved. nih.govclinpgx.org The main metabolic reactions are N-dealkylation, N-demethylation, and O-demethylation.
The formation of the two primary metabolites, northis compound and D-617, is also stereoselective. nih.gov
N-demethylation to Northis compound: Both CYP3A4 and CYP3A5 are involved in the N-demethylation of this compound to northis compound. clinpgx.org CYP3A4 shows a preference for producing northis compound from the S-enantiomer of this compound. clinpgx.org
N-dealkylation to D-617: The formation of D-617 is primarily catalyzed by CYP3A4 and CYP2C8. CYP3A4 preferentially produces D-617 from the R-enantiomer of this compound. clinpgx.org
The subsequent metabolism of northis compound is also subject to stereoselectivity. For example, CYP2C8 demonstrates a marked preference for metabolizing S-northis compound to D-620, while it preferentially metabolizes R-northis compound to PR-22. nih.gov
Table 2: Enantiomer-Specific Metabolism of this compound
| Metabolic Pathway | Enzyme(s) Involved | Substrate Preference (Enantiomer) | Primary Metabolite(s) |
|---|---|---|---|
| N-demethylation | CYP3A4, CYP3A5 clinpgx.org | S-Verapamil (for CYP3A4) clinpgx.org | Northis compound |
| N-dealkylation | CYP3A4, CYP2C8 | R-Verapamil (for CYP3A4) clinpgx.org | D-617 |
| O-demethylation | CYP2C8, CYP2C9, CYP2C18 drugbank.com | S-Verapamil (for D-617 formation by CYP2C8) drugbank.com | D-702, D-703 |
Advanced Pharmacological Research and Drug Interactions
Pharmacokinetic Interactions of Verapamil (B1683045)
This compound, a phenylalkylamine calcium channel blocker, is subject to and a perpetrator of significant pharmacokinetic interactions. These interactions are primarily rooted in its effects on major drug disposition pathways, namely the P-glycoprotein (P-gp) efflux transporter and the cytochrome P450 (CYP) enzyme system. Its capacity to modulate these systems leads to complex and clinically relevant changes in the plasma concentrations of various co-administered drugs.
This compound is recognized as a potent inhibitor of P-glycoprotein (P-gp), an ATP-dependent efflux transporter encoded by the ABCB1 gene. P-gp is highly expressed in tissues with excretory functions, such as the intestines, kidneys, and liver, as well as at blood-tissue barriers like the blood-brain barrier, where it actively pumps a wide array of substrates out of cells. This compound and its active metabolite, northis compound, can both inhibit P-gp, thereby increasing the absorption and reducing the elimination of drugs that are P-gp substrates. This interaction is stereoselective, with the (R)-(+)-verapamil enantiomer being a more potent inhibitor of P-gp than the (S)-(-)-enantiomer.
The interaction between this compound and digoxin is a classic example of P-gp-mediated drug-drug interaction. Digoxin is a well-established P-gp substrate, and its transport is significantly hindered by this compound. By inhibiting P-gp in the intestines, this compound increases the bioavailability of orally administered digoxin. Furthermore, inhibition of P-gp in the renal tubules by this compound reduces the active tubular secretion of digoxin, decreasing its renal clearance. The combined effect of increased absorption and decreased elimination can lead to a 40-70% increase in steady-state digoxin serum concentrations, elevating the risk of digoxin toxicity.
Table 1: Effect of this compound on Digoxin Pharmacokinetics
| Pharmacokinetic Parameter | Effect of this compound Co-administration | Approximate Change |
| Digoxin Bioavailability | Increased | Varies, contributes to higher serum levels |
| Digoxin Renal Clearance | Decreased | Reduction by approx. 30-35% |
| Digoxin Serum Concentration | Increased | 40-70% elevation |
The interaction of drugs with P-gp can be biochemically characterized by their effect on its ATPase activity, which fuels the transport process. This compound stimulates P-gp's basal ATPase activity in a concentration-dependent manner. Research has shown that this stimulation can follow complex kinetic patterns. Some substrates and modulators exhibit monophasic kinetics, where ATPase activity increases until it reaches a saturation point. However, others, including this compound, can display biphasic kinetics.
In a biphasic model, ATPase activity is stimulated at low concentrations but becomes inhibited at higher concentrations. This suggests the presence of multiple, interacting binding sites on the P-gp transporter. At low concentrations, this compound binds to a high-affinity site, stimulating ATP hydrolysis. At higher concentrations, it may bind to a separate, low-affinity allosteric site that inhibits the enzyme's activity. This complex kinetic profile highlights the multifaceted nature of this compound's interaction with the P-gp transporter.
Several mechanistic models have been proposed to explain how this compound interacts with P-gp. One prominent model is the "two-site" or "allosteric" model. This model posits that P-gp has at least two distinct but interacting sites: a transport site (or substrate-binding site) and a modulator site. According to this model, this compound can bind to both sites. When it binds to the modulator site, it can allosterically affect the conformation of the transport site, thereby altering its affinity for other substrates and inhibiting their transport.
Another perspective is that substrates and inhibitors bind within a large, flexible, and polyspecific drug-binding pocket. Within this pocket, there may be distinct but overlapping binding regions. This compound may act as a competitive inhibitor by binding to the same site as other substrates, or as a non-competitive inhibitor by binding to a different region within the pocket, inducing conformational changes that prevent the transport of the substrate. The biphasic ATPase kinetics observed with this compound support the idea of multiple interaction sites within this pocket.
This compound's pharmacokinetic profile is also heavily influenced by its interactions with the cytochrome P450 (CYP) enzyme system, a family of enzymes primarily responsible for the metabolism of a vast number of drugs. This compound itself is extensively metabolized by CYP enzymes, but it also acts as a potent inhibitor of certain CYP isozymes.
The most significant interaction of this compound within the CYP system is its potent inhibition of the CYP3A4 isozyme. CYP3A4 is the most abundant CYP enzyme in the human liver and intestine and is responsible for the metabolism of over 50% of clinically used drugs. This compound is both a substrate and a mechanism-based inhibitor of CYP3A4.
As an inhibitor, this compound can significantly increase the plasma concentrations of co-administered drugs that are primarily metabolized by CYP3A4. This occurs because this compound reduces the first-pass metabolism of these drugs in the intestine and their subsequent metabolism in the liver. The (S)-enantiomer of this compound is a more potent inhibitor of CYP3A4 than the (R)-enantiomer. This inhibition is a major source of drug-drug interactions, leading to potentially toxic levels of drugs such as certain statins (e.g., simvastatin) and immunosuppressants.
Table 2: Summary of this compound's Major Pharmacokinetic Interactions
| Interacting System | This compound's Role | Primary Isozyme/Transporter | Key Clinical Example |
| P-glycoprotein (P-gp) | Inhibitor | ABCB1 | Increased Digoxin levels |
| Cytochrome P450 | Inhibitor & Substrate | CYP3A4 | Increased levels of CYP3A4 substrates |
Cytochrome P450 Enzyme System Interactions
Influence on CYP2C8, CYP2C9, and CYP2D6
This compound's metabolic profile is complex, primarily involving the cytochrome P450 (CYP) system. While its interaction with CYP3A4 is most prominent, other isoforms also play a role. This compound undergoes O-demethylation through the action of enzymes including CYP2C8 and CYP2C9. drugbank.com Specifically, cytochromes of the P450 2C subfamily have been identified as the major enzymes involved in the O-demethylation of this compound in humans. nih.gov
A retrospective pilot study examining the effect of various pharmacogenomic phenotypes on this compound dosing for migraine prevention included analyses of CYP2C9 and CYP2D6 phenotypes. nih.gov However, the study did not find a significant association between these phenotypes and the required this compound doses. nih.gov
Table 1: this compound's Interaction with Specific Cytochrome P450 Isoforms
| CYP Isoform | Role in this compound Metabolism | Finding |
| CYP2C8 | O-demethylation of this compound; N-demethylation to Northis compound; Metabolism of Northis compound. drugbank.comnih.govclinpgx.org | Plays a significant role in several metabolic steps of this compound and northis compound. nih.gov |
| CYP2C9 | O-demethylation of this compound. drugbank.com | Involved as one of the major enzymes in the O-demethylation pathway. nih.gov |
| CYP2D6 | Metabolism of Northis compound; Minor role in overall this compound metabolism. drugbank.comclinpgx.org | Contributes to the metabolism of the active metabolite, northis compound. clinpgx.org |
Impact on Metabolism of Concomitantly Administered Drugs
This compound is a known inhibitor of both the CYP3A4 enzyme and the P-glycoprotein (P-gp) efflux transporter, leading to numerous clinically significant drug-drug interactions. singlecare.comtg.org.aubiointerfaceresearch.commdpi.com By inhibiting these pathways, this compound can increase the plasma concentrations and therapeutic or toxic effects of co-administered drugs that are substrates of CYP3A4 or P-gp. singlecare.combiointerfaceresearch.com
The inhibition of CYP3A4 by this compound is mechanism-based, meaning this compound and its metabolites can form an intermediate complex that renders the enzyme inactive. nih.govnih.govresearchgate.net This can lead to increased concentrations of various medications, including certain statins (like simvastatin), benzodiazepines (such as alprazolam and diazepam), and immunosuppressants. singlecare.comnih.gov For instance, co-administration of this compound with simvastatin, a CYP3A4 substrate, can lead to a significant increase in simvastatin's area under the curve (AUC). nih.gov
As a P-gp inhibitor, this compound can decrease the efflux of other drugs from cells, thereby increasing their absorption and bioavailability. tg.org.auresearchgate.net A classic example is the interaction with digoxin, a P-gp substrate. This compound can increase digoxin plasma concentrations by 60% to 90%, heightening the risk of digoxin toxicity. nih.gov Similarly, this compound can increase the peak plasma concentrations of dabigatran, another P-gp substrate, which may elevate the risk of severe hemorrhage. tg.org.au The combination of CYP3A4 and P-gp inhibition is particularly potent, as these two systems often work together in the gut and liver to limit drug absorption and facilitate elimination. tg.org.au
Table 2: Examples of Drug Metabolism Affected by this compound
| Drug | Mechanism of Interaction | Consequence of Co-administration |
| Digoxin | P-glycoprotein (P-gp) inhibition. nih.gov | Increased digoxin plasma concentrations and risk of toxicity. nih.gov |
| Simvastatin | CYP3A4 inhibition. nih.govnih.gov | Increased plasma levels of simvastatin. nih.gov |
| Dabigatran | P-glycoprotein (P-gp) inhibition. tg.org.au | Increased peak plasma concentrations of dabigatran, raising hemorrhage risk. tg.org.au |
| Buspirone | CYP3A4 inhibition. youtube.com | Potential for increased buspirone concentrations and toxicity. youtube.com |
| Colchicine | CYP3A4 and P-gp inhibition. biointerfaceresearch.comyoutube.com | Increased serum concentrations of colchicine. biointerfaceresearch.com |
| Rivaroxaban | CYP3A4 inhibition. singlecare.com | Raised levels of rivaroxaban, posing a danger of altered effects. singlecare.com |
Pharmacodynamic Interactions
Pharmacodynamic interactions occur when drugs directly influence each other's physiological effects. This compound's negative chronotropic (heart rate), dromotropic (conduction velocity), and inotropic (contractility) effects can be potentiated when co-administered with other cardioactive drugs. nih.gov
Co-administration with Beta-adrenergic Blocking Agents
The combination of this compound and beta-adrenergic blocking agents (beta-blockers) can result in additive and potentially serious cardiovascular effects. nih.govdrugs.com Both drug classes suppress atrioventricular (AV) nodal conduction, heart rate, and cardiac contractility. drugs.comau.dk Concurrent use can lead to greater decreases in heart rate and prolongation of the PR interval than with either drug alone. nih.gov This interaction may lead to severe bradycardia, AV block, congestive heart failure, and significant hypotension. drugs.com
Studies in healthy volunteers have demonstrated these additive effects. For example, the combination of this compound with propranolol (B1214883), metoprolol, or pindolol resulted in a more significant reduction in exercise heart rate compared to this compound alone. nih.govnih.gov The this compound and propranolol combination specifically produced a greater reduction in systolic blood pressure. nih.gov While the combination can be therapeutically effective in some situations, it requires cautious monitoring due to the risk of profound adverse cardiac events. nih.govau.dk
Interactions with Disopyramide
The co-administration of this compound and disopyramide warrants caution due to their combined effects on cardiac function. Disopyramide is a Class IA antiarrhythmic agent. Studies in patients with anomalous extranodal atrioventricular (A-V) pathways have shown complex interactions. This compound prolongs A-V nodal conduction time. nih.gov However, the subsequent administration of disopyramide may shorten this interval, potentially by blocking this compound's effect on the A-V node through its anticholinergic action. nih.gov
Conversely, a study in dogs suggested that the combination of this compound and disopyramide could produce severe sinus node depression. nih.gov In that study, dogs receiving the combined treatment experienced a significant prolongation of the sinus node recovery time, with some experiencing sinus arrest following pacing. nih.gov Therefore, the combined use of these agents could lead to an untoward outcome. nih.gov
Exaggerated Hypotensive Responses with Adrenergic Function-Decreasing Agents
This compound causes vasodilation and lowers blood pressure by blocking calcium channels in vascular smooth muscle. nih.govmayoclinic.org When combined with other agents that decrease adrenergic function, such as beta-blockers, an exaggerated hypotensive response can occur. nih.gov The antihypertensive effect of this compound is associated with a decreased cardiovascular pressor responsiveness to norepinephrine (B1679862). nih.gov The combination with beta-blockers can lead to greater reductions in systolic blood pressure than either agent used alone. nih.gov This additive effect on blood pressure lowering necessitates careful monitoring when these drug classes are used concurrently. drugs.com
Pharmacogenomic Investigations of this compound Response
Pharmacogenomics explores how genetic variations influence individual responses to medications. Research into this compound has identified certain genetic polymorphisms that may affect treatment outcomes.
One significant area of investigation involves the KCNMB1 gene, which encodes the β1 subunit of the large-conductance calcium-activated potassium (BK) channel. A study within the International this compound SR/Trandolapril (B549266) Study (INVEST) found that the KCNMB1 genotype can influence the response to this compound SR. mdpi.comnih.gov Specifically, carriers of the Lys65 variant achieved blood pressure control earlier than individuals with the Glu65Glu genotype. nih.gov Furthermore, carriers of the Leu110 variant had a reduced risk of adverse cardiovascular outcomes, an effect that was more pronounced in patients assigned to this compound SR therapy. nih.gov
Other studies have explored the role of genes encoding metabolizing enzymes. Variations in the CYP3A5 gene have been linked to blood pressure responses to this compound, with carriers of two functional alleles showing a poorer response in some populations. mdpi.com However, a retrospective pilot study investigating the impact of CYP2C9, CYP2D6, and CYP3A5 phenotypes on this compound dosing for migraine prevention did not find a significant association after adjusting for other factors. nih.gov This highlights the complexity of pharmacogenomic influences and suggests that the clinical relevance may vary depending on the indication for this compound use.
Table 3: Pharmacogenomic Findings Related to this compound Response
| Gene (Variant) | Patient Population | Finding |
| KCNMB1 (Glu65Lys) | Hypertensive patients. nih.gov | Lys65 variant carriers achieved blood pressure control earlier. nih.gov |
| KCNMB1 (Val110Leu) | Hypertensive patients. nih.gov | Leu110 variant carriers had a reduced risk of adverse cardiovascular outcomes, particularly when treated with this compound. nih.gov |
| CYP3A5 | Hypertensive patients. mdpi.com | Carriers of two functional alleles demonstrated a poorer blood pressure response to this compound in some studied populations. mdpi.com |
| CYP2C9, CYP2D6, CYP3A5 | Migraine patients. nih.gov | No significant association was found between the phenotypes of these enzymes and the effective or tolerable doses of this compound. nih.gov |
Genetic Polymorphisms in Calcium Channels (e.g., CACNA1C) and Efficacy
The gene CACNA1C encodes the α1c subunit of the L-type calcium channel, which is the primary target for calcium channel blockers like this compound. ahajournals.org Genetic variations within CACNA1C have been shown to be associated with treatment response and outcomes in hypertensive patients with stable coronary artery disease. nih.govahajournals.org
A key polymorphism, rs1051375, located in the CACNA1C gene, demonstrates a significant interaction with the treatment strategy chosen for these patients. ahajournals.orgnih.govahajournals.orgresearchgate.net Research from the International this compound SR/Trandolapril STudy (INVEST) revealed that patient outcomes differed substantially based on their genotype at this location when treated with this compound SR versus the beta-blocker atenolol (B1665814). ahajournals.orgnih.govahajournals.orgresearchgate.net
Individuals with the homozygous A/A genotype for rs1051375 experienced a 46% reduction in the primary outcome (a composite of all-cause mortality, nonfatal myocardial infarction, or nonfatal stroke) when randomized to this compound SR treatment compared to atenolol. ahajournals.orgnih.govahajournals.org Conversely, those with the homozygous G/G genotype had a more than four-fold increased risk of the same primary outcome when treated with this compound compared to atenolol. ahajournals.orgnih.govahajournals.orgresearchgate.net For heterozygous A/G individuals, no significant difference in the primary outcome was observed between the two treatment groups. ahajournals.orgnih.govahajournals.orgresearchgate.net These findings suggest that the rs1051375 genotype can identify a group of patients who may benefit most from calcium channel blocker therapy and another group that may benefit more from beta-blocker therapy. ahajournals.orgnih.govahajournals.org
| Genotype (rs1051375) | Treatment Group | Outcome (Risk of Mortality, MI, or Stroke) | Odds Ratio (95% CI) |
| A/A | This compound SR vs. Atenolol | 46% reduction in risk with this compound SR | 0.54 (0.32-0.92) ahajournals.orgnih.govahajournals.org |
| A/G | This compound SR vs. Atenolol | No significant difference | 1.47 (0.86-2.53) ahajournals.orgnih.govresearchgate.net |
| G/G | This compound SR vs. Atenolol | >4-fold increased risk with this compound SR | 4.59 (1.67-12.67) ahajournals.orgnih.govahajournals.orgresearchgate.net |
KCNMB1 Gene Polymorphisms and Blood Pressure Response Variability
The KCNMB1 gene is involved in calcium sensitivity and hypertension, encoding the β1 subunit of the large-conductance calcium and voltage-dependent potassium (BK) channel. nih.govnih.gov Polymorphisms in this gene have been linked to variability in blood pressure response to this compound. nih.govnih.gov
A genetic substudy of the INVEST trial assessed the impact of two common nonsynonymous single nucleotide polymorphisms (SNPs) in KCNMB1—Glu65Lys and Val110Leu—on the response to this compound SR. nih.govnih.gov While the systolic blood pressure response did not show a significant difference by KCNMB1 genotype, other important clinical outcomes were affected. nih.govnih.gov
Carriers of the Lys65 variant (Glu65Lys polymorphism) achieved blood pressure control more rapidly than individuals with the Glu65Glu genotype (1.47 months vs. 2.83 months). nih.govnih.govnih.gov Furthermore, Lys65 carriers were less likely to need multiple antihypertensive drugs to reach their blood pressure target. nih.govnih.gov For the Val110Leu polymorphism, carriers of the Leu110 variant showed a reduced risk of the primary adverse cardiovascular outcome, a finding that was more pronounced in the subgroup of patients assigned to this compound SR. nih.govnih.gov
| KCNMB1 Polymorphism | Genotype Group | Finding in this compound SR Treatment | Statistic |
| Glu65Lys | Lys65 variant carriers vs. Glu65Glu | Achieved blood pressure control earlier. nih.govnih.gov | 1.47 vs. 2.83 months (P=0.01) nih.govnih.gov |
| Less likely to require multiple drugs for BP control. nih.govnih.gov | Adjusted Odds Ratio: 0.43 (95% CI 0.19–0.95) nih.govnih.gov | ||
| Val110Leu | Leu110 variant carriers | Reduced risk of primary outcome (all-cause mortality, nonfatal MI, or nonfatal stroke). nih.govnih.gov | Hazard Ratio: 0.68 (95% CI 0.47–0.998) nih.govnih.gov |
CYP3A5 Mutations and Pharmacological Outcomes
This compound is metabolized by cytochrome P450 enzymes, primarily CYP3A4 and CYP3A5. nih.govclinpgx.org The CYP3A5 gene contains polymorphisms, such as the *3 and *6 alleles, that lead to severely decreased or non-functional enzyme expression. clinpgx.org Individuals are categorized as "expressers" if they carry at least one functional CYP3A51 allele, while "non-expressers" are homozygous for non-functional alleles. nih.gov
This genetic variation significantly impacts this compound's pharmacokinetics and pharmacodynamics. nih.gov Healthy subjects who are CYP3A5 expressers exhibit a significantly higher oral clearance of both R-verapamil and S-verapamil compared to non-expressers. nih.gov This increased clearance results in lower plasma concentrations of the drug, leading to a diminished pharmacological effect. nih.gov For instance, after seven days of dosing, CYP3A5 expressers showed significantly less prolongation of the PR interval on an electrocardiogram and had higher diastolic blood pressure compared to non-expressers. nih.gov
| Pharmacological Parameter | CYP3A5 Expressers | CYP3A5 Non-expressers | P-value |
| Oral Clearance of R-verapamil | 165.1 +/- 86.4 L/h nih.gov | 91.2 +/- 36.5 L/h nih.gov | 0.009 nih.gov |
| Oral Clearance of S-verapamil | 919.4 +/- 517.4 L/h nih.gov | 460.2 +/- 239.7 L/h nih.gov | 0.01 nih.gov |
| PR-interval Prolongation | 19.5 +/- 12.3 ms nih.gov | 44.0 +/- 19.4 ms nih.gov | 0.0004 nih.gov |
| Diastolic Blood Pressure | 69.2 +/- 7.5 mm Hg nih.gov | 61.6 +/- 5.1 mm Hg nih.gov | 0.036 nih.gov |
Pharmacogenomic Phenotypes and this compound Dosing for Migraine Prevention
This compound is used for migraine prevention, but the effective and tolerable doses vary widely among individuals. youtube.comresearchgate.netclinpgx.orgnih.gov A retrospective pilot study investigated the potential association between pharmacogenomic phenotypes of various metabolic enzymes and the dosing of this compound for this indication. youtube.comresearchgate.net
The study included 33 adult migraine patients who had existing pharmacogenomic reports in their electronic medical records. youtube.comresearchgate.net The results highlighted a broad range for both the minimum effective dose (20 mg to 320 mg) and the maximum tolerable dose (20 mg to 480 mg) of this compound. youtube.comresearchgate.net The study assessed phenotypes for six cytochrome P450 enzymes relevant to this compound metabolism, including CYP1A2, CYP2B6, CYP3A4, CYP2C9, CYP2D6, and CYP3A5. youtube.com
While there was a wide variety of pharmacogenomic phenotypes among the patients, the study did not find a significant association between these different phenotypes and the this compound doses after adjusting for factors like age, sex, BMI, and smoking status. youtube.comresearchgate.netnih.gov The small sample size was a major limitation, and the authors concluded that while this pilot study did not establish a direct link, the effect of pharmacogenomic phenotypes on this compound dosing for migraine prevention cannot be excluded. youtube.comresearchgate.net In contrast, a separate study applying whole-exome sequencing to discovery and confirmation cohorts did identify 14 specific SNPs associated with responsiveness to this compound in migraine prophylaxis, suggesting a genetic basis for treatment response. nih.gov
| This compound Dosing for Migraine Prevention | Range | Mean |
| Minimum Effective Dose | 20 - 320 mg youtube.comresearchgate.net | 178.2 mg researchgate.netnih.gov |
| Maximum Tolerable Dose | 20 - 480 mg youtube.comresearchgate.net | 227.9 mg researchgate.netnih.gov |
Preclinical Research Models and Methodologies
In Vitro Models for Verapamil (B1683045) Research
In vitro models provide a controlled environment to study the specific effects of this compound at the cellular and subcellular levels. These systems are crucial for mechanistic studies and for screening novel formulations.
The human colon adenocarcinoma cell line, LoVo, and its doxorubicin-resistant subline, LoVo/Dx, have been pivotal in studying this compound's ability to reverse multidrug resistance (MDR). nih.gov The LoVo R cell line, in particular, has been used to demonstrate that this compound can enhance the inhibitory effect of certain antiblastic drugs on cell growth. nih.gov This effect is attributed to this compound's ability to inhibit P-glycoprotein, a drug efflux pump overexpressed in many cancer cells. nih.govnih.gov Studies have shown that this compound is effective in combination with drugs that are actively transported out of tumor cells by P-glycoprotein. nih.gov
Research has demonstrated that treatment of LoVo/Dx cells with this compound significantly impairs the function of P-glycoprotein, leading to reduced resistance to doxorubicin (B1662922). nih.gov The potentiation of cytotoxicity of several drugs, including doxorubicin, paclitaxel, etoposide, and vincristine, has been observed in various MDR cell lines in the presence of this compound. aacrjournals.org
Table 1: Effect of this compound on the Cytotoxicity of Doxorubicin in LoVo Cell Lines
| Cell Line | Treatment | Outcome | Reference |
| LoVo/Dx | This compound | Strongly impaired P-glycoprotein function, leading to reduced doxorubicin resistance. | nih.gov |
| LoVo R | This compound in combination with antiblastic drugs | Enhanced inhibitory effect on cell growth for drugs actively transported by P-glycoprotein. | nih.gov |
Primary cell cultures provide a more physiologically relevant model for studying the effects of this compound on specific cell types. Rat primary mesencephalic neuron/glia cultures have been used to demonstrate this compound's ability to inhibit lipopolysaccharide (LPS)-induced dopaminergic neurotoxicity. nih.gov This neuroprotective effect is mediated through the inhibition of microglial activation and the subsequent reduction in the production of inflammatory mediators. nih.gov
Further studies using neuronal cultures have shown that this compound protects against β-amyloid protein-induced cortical neuron death. nih.govresearchgate.net These findings suggest that this compound's neuroprotective properties extend beyond its calcium channel blocking activity and involve anti-inflammatory mechanisms. nih.gov
Isolated organ preparations are invaluable for studying the direct effects of drugs on tissue function. The isolated cat papillary muscle has been a classical model to investigate the negative inotropic (force-reducing) action of this compound. nih.govtheadl.com Studies using this model have shown that this compound and its analogs cause a dose-dependent decrease in myocardial contractility. nih.gov The negative inotropic potency of this compound derivatives is strongly influenced by the substitution pattern on the aromatic rings. nih.gov
Research has also explored the interaction of this compound with other substances. For instance, ethanol has been shown to potentiate the negative inotropic effect of this compound in isolated cat papillary muscles, highlighting potential drug interactions. theadl.com Positive inotropes, in contrast, work by increasing intracellular calcium or the sensitivity of contractile proteins to calcium to increase the strength of cardiac muscle contraction. merckvetmanual.com
Table 2: Inotropic Effects of this compound in Isolated Cat Papillary Muscle
| Experimental Condition | Observation | Reference |
| Application of this compound | Dose-dependent decrease in myocardial contraction. | nih.gov |
| Aromatic substitution on this compound analogs | Strong influence on negative inotropic potency. | nih.gov |
| This compound in the presence of Ethanol | Potentiation of the negative inotropic effect. | theadl.com |
Liver microsomes and hepatocytes are standard in vitro models for studying drug metabolism. semanticscholar.org Rat liver microsomes (RLM) and suspended rat hepatocytes (SRH) have been used to determine the metabolic disappearance kinetics of this compound. nih.govresearchgate.net These studies have identified O-demethylation and N-dealkylation as the main metabolic pathways for this compound at low concentrations in rat liver microsomes. researchgate.net
The Michaelis-Menten constants (Km) for this compound metabolism have been determined in both freshly isolated and cryopreserved hepatocytes, providing insights into the intracellular capacity for its metabolism. nih.govresearchgate.net Comparative studies using liver microsomes from different species, including human, rat, and dog, have shown minimal species differences in this compound clearance. xenotech.com
Table 3: Metabolic Parameters of this compound in In Vitro Liver Models
| In Vitro Model | Parameter | Finding | Reference |
| Rat Liver Microsomes | Unbound Km | 2.8 µM | nih.govresearchgate.net |
| Freshly Isolated Suspended Rat Hepatocytes | Unbound Km | 3.9 µM | nih.govresearchgate.net |
| Cryopreserved Suspended Rat Hepatocytes | Unbound Km | 2.1 µM | nih.govresearchgate.net |
| Human, Rat, and Dog Liver Microsomes | Clearance | Minimal species differences observed. | xenotech.com |
Dissolution studies are critical for evaluating the release characteristics of different drug formulations. For this compound hydrochloride, various dissolution apparatuses and media have been used to test immediate and sustained-release tablets. nih.govasiapharmaceutics.infodissolutiontech.com The United States Pharmacopeia (USP) specifies a paddle apparatus (Apparatus 2) for the dissolution testing of this compound hydrochloride tablets. dissolutiontech.com
Studies have shown that the dissolution rate of this compound can be influenced by the formulation's composition, such as the type of polymer used in sustained-release matrices. nih.gov For example, tablets prepared with Eudragit have been shown to extend the release rate of this compound for up to 12 hours. nih.gov The pH of the dissolution medium also plays a significant role, with the solubility of this compound hydrochloride being limited at higher pH levels. dissolutiontech.com
In Vivo Animal Models
In vivo animal models are essential for understanding the complex physiological and pharmacological effects of this compound in a whole organism. youtube.com Various animal models, primarily rodents, have been utilized to investigate the pharmacokinetics, therapeutic efficacy, and safety profile of this compound.
Sprague-Dawley rats are commonly used for pharmacokinetic studies to evaluate how this compound affects the absorption and metabolism of other drugs. tandfonline.com For instance, studies have shown that this compound can increase the systemic exposure of co-administered drugs by inhibiting CYP3A-mediated metabolism and P-glycoprotein-mediated efflux. tandfonline.com In vivo studies in rats have also been crucial in investigating the anti-arrhythmic properties of this compound, where it has been shown to preserve the integrity of connexin43 protein in the heart during myocardial ischemia. nih.gov
Mouse models have been instrumental in studying the neuroprotective effects of this compound. In a mouse model of amyotrophic lateral sclerosis (ALS), this compound treatment was found to delay disease onset, prolong lifespan, and rescue motor neuron survival. nih.govresearchgate.net These effects were associated with the enhancement of autophagic flux and reduction of protein aggregation. nih.gov Furthermore, in a mouse model of sepsis, this compound administration led to a decrease in mortality rates and attenuated cardiac lesions. nih.gov
Beagle dogs have been used to determine the pharmacokinetic parameters of novel this compound formulations, such as gastroretentive solid foam capsules, confirming prolonged release of the active pharmaceutical ingredient. nih.gov The venom from the jellyfish Chrysaora quinquecirrha has been shown to induce irreversible contraction in isolated rat aortic rings, an effect that is counteracted by this compound. mdpi.com
Hypertension Models (e.g., Spontaneously Hypertensive Rats, SHR)
This compound has been extensively studied in Spontaneously Hypertensive Rats (SHR), a well-established genetic model for essential hypertension. Long-term administration of this compound to SHR has demonstrated significant effects on key cardiovascular parameters.
Another investigation involving a five-month treatment period with this compound in the drinking water for SHR also reported significantly lower blood pressure and heart weight compared to untreated control SHR. nih.gov This study further explored the effects on vascular tissue, finding that aortic preparations from this compound-treated rats showed less dependence on extracellular calcium for isometric tension. nih.gov Additionally, the net uptake of sodium (²²Na) and calcium (⁴⁵Ca) in the presence of ouabain was significantly lower in the aortae of treated rats, suggesting that this compound may help normalize vascular responsiveness and ion transport. nih.gov
| Parameter | This compound-Treated SHR | Control SHR | Outcome |
| Blood Pressure | Significantly Lower | Higher | Reduction of hypertension |
| Heart Rate | Significantly Decreased | Higher | Bradycardic effect |
| Ventricular Weight / Body Weight Ratio | Significantly Decreased | Higher | Attenuation of cardiac hypertrophy |
| Aortic Calcium Dependence | Less Dependency | Higher Dependency | Normalization of vascular responsiveness |
| Aortic Na⁺/Ca²⁺ Uptake | Significantly Lower | Higher | Normalization of ion transport |
Diabetes Models (e.g., Obese Zucker Rat, Streptozotocin-induced Diabetes)
This compound's potential in diabetes has been investigated using models for both Type 1 and Type 2 diabetes, focusing on its ability to preserve pancreatic β-cell function.
In a model of Type 1 diabetes using streptozotocin (STZ)-induced diabetic mice, this compound administration was shown to lower blood glucose levels. nih.govresearchgate.net This effect was linked to the downregulation of thioredoxin-interacting protein (TXNIP), a protein known to induce β-cell apoptosis. nih.govresearchgate.net By reducing TXNIP expression, this compound treatment led to a decrease in β-cell apoptosis and helped preserve β-cell mass. nih.govfrontiersin.org
For Type 2 diabetes, the obese Zucker (fa/fa) rat and the db/db mouse model have been utilized. In the obese Zucker rat, a model of insulin (B600854) resistance, this compound was studied in combination with the ACE inhibitor trandolapril (B549266). While this compound alone did not alter insulin-stimulated glucose uptake in skeletal muscle, its simultaneous administration with trandolapril produced the most significant improvement in this parameter (+106%). nih.gov The combination therapy also led to increased muscle glycogen, GLUT-4 protein levels, and hexokinase activity, alongside decreased plasma insulin levels. nih.gov In the db/db mouse model, this compound treatment lowered blood glucose and increased serum insulin levels. nih.govresearchgate.net Similar to the STZ model, these effects are attributed to this compound's ability to reduce islet TXNIP expression, thereby enhancing β-cell survival and function in the face of chronic hyperglycemia. researchgate.net
| Model | Key Findings with this compound Treatment |
| Streptozotocin (STZ)-induced Type 1 Diabetes (Mice) | Lowered blood glucose nih.govresearchgate.net. Downregulated thioredoxin-interacting protein (TXNIP) expression nih.govresearchgate.net. Reduced pancreatic β-cell apoptosis nih.govfrontiersin.org. |
| Obese Zucker Rat (Type 2 Diabetes) | In combination with trandolapril, significantly improved insulin-stimulated glucose transport in skeletal muscle (+106%) nih.gov. Increased muscle glycogen and GLUT-4 protein levels nih.gov. |
| db/db Mice (Type 2 Diabetes) | Lowered blood glucose researchgate.net. Increased serum insulin levels nih.govresearchgate.net. Reduced islet TXNIP levels by ~70% researchgate.net. |
Chronic Renal Failure Models
The protective effects of this compound in the progression of chronic renal failure have been demonstrated in the remnant kidney model in rats, which is induced by subtotal nephrectomy.
In a key study, rats that underwent staged subtotal nephrectomy were treated with this compound for up to 23 weeks. Compared to saline-treated controls, the this compound-treated rats exhibited significantly better renal function at the end of the study. Specifically, they had a lower serum creatinine (2.29 vs. 2.99 mg/dl) and a higher creatinine clearance (318 vs. 164 µl/min). nih.gov
A second experiment in the same study focused on survival. The survival rate was significantly superior in the this compound-treated group compared to controls from the seventh week onward. nih.gov By week 10, serum creatinine was significantly lower in the this compound group (1.10 vs. 1.68 mg/dl). nih.gov Importantly, these protective effects on renal function and survival were observed to be independent of any significant changes in systemic mean arterial pressure between the groups. nih.gov Histological analysis revealed that this compound treatment also resulted in less severe kidney damage and nephrocalcinosis. Furthermore, the renal and myocardial calcium content was lower in the treated rats compared to controls. nih.gov
| Parameter | This compound-Treated Rats | Control Rats | p-value |
| Serum Creatinine | 2.29 mg/dl | 2.99 mg/dl | < 0.05 |
| Creatinine Clearance | 318 µl/min | 164 µl/min | < 0.05 |
| Survival | Superior | Inferior | < 0.0025 (by week 14) |
| Histological Damage | Less Severe | More Severe | N/A |
| Nephrocalcinosis | Less Severe | More Severe | N/A |
| Renal Calcium Content | Lower | Higher | N/A |
Stroke Models (e.g., Hyperglycemic Stroke)
This compound's neuroprotective potential has been explored in a mouse model of extended hyperglycemic stroke. This model involves subjecting animals to a 4-hour middle cerebral artery occlusion (MCAO) combined with an intravenous glucose infusion to mimic stroke under hyperglycemic conditions. frontiersin.org
In this preclinical model, intra-arterial administration of this compound was found to significantly attenuate the neurological deficits induced by the hyperglycemic stroke. frontiersin.org This functional improvement was associated with key molecular and cellular changes within the brain. Morphological studies showed that this compound treatment could prevent the microglial activation that is exacerbated by hyperglycemic ischemia/reperfusion injury. frontiersin.orgnih.gov
The mechanism underlying these benefits appears to involve the thioredoxin-interacting protein (TXNIP)/NOD-like receptor pyrin domain-containing-3 (NLRP3) inflammasome pathway. frontiersin.orgnih.gov In vitro experiments using primary cortical neural cultures exposed to oxygen-glucose deprivation showed that this compound reduced the expression of TXNIP and its interaction with the NLRP3 inflammasome. frontiersin.org this compound's ability to decrease intracellular calcium is believed to repress TXNIP transcription, thereby inhibiting the subsequent activation of the NLRP3 inflammasome and reducing the pro-inflammatory transition of microglia. frontiersin.orgnih.gov
| Model Aspect | This compound's Effect | Underlying Mechanism |
| Functional Outcome | Attenuated neurological deficits | Neuroprotection |
| Cellular Response | Reduced microglial pro-inflammatory transition | Modulation of neuroinflammation |
| Molecular Pathway | Reduced TXNIP expression and interaction with NLRP3 inflammasome | Inhibition of TXNIP/NLRP3 inflammasome pathway |
Osteoporosis Models (e.g., Ovariectomy-induced Mice Bone Loss)
The potential of this compound to mitigate bone loss associated with estrogen deficiency has been studied in the ovariectomy (OVX)-induced mouse model of osteoporosis. This model mimics postmenopausal bone loss.
In a prevention experiment, mice that underwent ovariectomy were treated with this compound for six weeks. The effects on bone structure were analyzed using micro-computed tomography (micro-CT). The results showed that this compound treatment helped prevent the deterioration of trabecular bone caused by the ovariectomy. researchgate.net
Compared to the untreated OVX group, mice treated with this compound exhibited significant improvements in key trabecular bone parameters. This included a higher bone volume per tissue volume (BV/TV), an increased trabecular number (Tb.N), and greater trabecular thickness (Tb.Th). Concurrently, this compound treatment led to a decrease in trabecular spacing (Tb.Sp). researchgate.net These findings indicate that this compound can counteract the negative effects of estrogen loss on bone microarchitecture in this preclinical model.
| Bone Parameter | OVX + this compound | OVX (Untreated) | Outcome |
| Bone Volume / Tissue Volume (BV/TV) | Increased | Decreased | Prevention of bone loss |
| Trabecular Number (Tb.N) | Increased | Decreased | Preservation of trabecular structure |
| Trabecular Thickness (Tb.Th) | Increased | Decreased | Maintenance of trabecular integrity |
| Trabecular Spacing (Tb.Sp) | Decreased | Increased | Reduced bone porosity |
Cardiovascular Pathology in Syndrome Models (e.g., Williams-Beuren syndrome mouse model)
This compound has been investigated as a potential therapeutic agent for the cardiovascular manifestations of Williams-Beuren syndrome (WBS), a rare genetic disorder often associated with supravalvular aortic stenosis and hypertension. mdpi.com Research has utilized a murine model of WBS known as the CD (complete deletion) mouse, which harbors a genetic deletion similar to that in human patients. mdpi.com
In a study examining chronic oral treatment, this compound was administered in combination with curcumin (B1669340). While individual treatments were less effective, the combined therapy resulted in a significant improvement of cardiovascular parameters in the CD mice. mdpi.com Molecular analysis of the aorta and left ventricular myocardium of untreated CD mice revealed significantly upregulated expression of xanthine (B1682287) oxidoreductase (XOR). This overexpression was associated with increased levels of nitrated proteins, indicating significant oxidative stress. mdpi.com The combined treatment with this compound and curcumin was effective in reducing the levels of both XOR and nitrated proteins, suggesting a reduction in oxidative stress-mediated damage. mdpi.com This effect was linked to the activation of the nuclear factor erythroid 2 (NRF2) pathway, a key regulator of antioxidant responses. mdpi.com
| Parameter | Untreated WBS Model Mice | This compound + Curcumin Treated Mice |
| Xanthine Oxidoreductase (XOR) Expression | Significantly Upregulated | Reduced |
| Nitrated Protein Levels | Increased | Reduced |
| Nuclear Factor Erythroid 2 (NRF2) Pathway | N/A | Activated |
| Cardiovascular Parameters | Pathological | Significant Improvement |
Cancer Models (e.g., mouse xenograft models of lung cancer and melanoma)
This compound has been evaluated in preclinical cancer models for its ability to reverse multidrug resistance (MDR), often associated with the P-glycoprotein (Pgp) efflux pump.
In the context of small cell lung cancer (SCLC), this compound was tested in nude mice bearing SCLC xenografts that expressed the MDR1 gene. When administered with a combination chemotherapy regimen (CyCAV), this compound improved the antitumor effect in mice with SCLC-6T, SCLC-41T, and SCLC-75 tumors. nih.gov The study found that the scheduling of this compound was crucial; two daily injections proved effective, whereas the same total dose given as a single bolus was not. nih.gov This suggests that this compound can potentiate the effects of standard chemotherapy in resistant SCLC tumors. nih.gov
In a model of melanoma, the effect of this compound was assessed in mice with subcutaneous human melanoma HX46 xenografts. In this particular model, this compound did not show an effect on the fractional distribution of cardiac output to the tumor, nor did it alter the uptake of the chemotherapeutic agent melphalan into the tumor cells. nih.gov However, in a different study using B16 murine melanoma cells, this compound was shown to inhibit cell proliferation, though its immediate target did not appear to be c-myc gene expression. researchgate.net
| Cancer Model | This compound's Role | Key Finding |
| Small Cell Lung Cancer Xenografts (Mice) | Chemosensitizer | Improved the antitumor effect of CyCAV combination chemotherapy in resistant tumors nih.gov. |
| Human Melanoma HX46 Xenografts (Mice) | Modulator of drug uptake | Had no effect on melphalan uptake or tumor blood flow in this specific model nih.gov. |
| B16 Murine Melanoma Cells | Anti-proliferative agent | Reversibly inhibits cell proliferation researchgate.net. |
Biochemical and Biophysical Techniques in Mechanism Elucidation
The preclinical assessment of this compound's mechanism of action has been significantly advanced through a variety of sophisticated biochemical and biophysical techniques. These methodologies have provided critical insights into its interaction with target proteins, particularly the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), a key player in multidrug resistance.
ATPase Activation Kinetics
This compound's interaction with P-gp has been extensively studied by analyzing its effect on the transporter's ATPase activity. The kinetics of this compound-induced P-gp-mediated ATP hydrolysis display a notable dependence on ATP concentration. At saturating ATP concentrations, the kinetics are biphasic, indicating both substrate activation and subsequent inhibition at higher this compound concentrations. This suggests the presence of at least two distinct binding sites for this compound on P-gp. nih.gov In contrast, at subsaturating ATP concentrations, the kinetics of this compound-induced ATPase activation become monophasic. nih.gov
This switch in kinetic behavior points to a cooperative relationship between ATP and this compound binding. nih.gov Kinetic modeling suggests that the binding of one this compound molecule can act as a "non-competitive activator" of P-gp's ATPase function. nih.gov However, the binding of a second this compound molecule leads to a decrease in ATP hydrolysis, consistent with the observed substrate inhibition at high this compound concentrations. nih.gov
Table 1: Kinetic Parameters of this compound-Induced P-gp ATPase Activity
| Parameter | Value | Condition |
|---|---|---|
| Maximum Activation | 3-4 fold | 8 µM this compound (Saturating ATP) |
| KD1 (this compound affinity to E) | 4.3 ± 0.9 µM | - |
| KD2 (this compound affinity to EV) | 450 ± 150 µM | - |
| KD3 (ATP affinity to E) | 1000 ± 200 µM | - |
| KD4 (ATP affinity to EV) | 260 ± 50 µM | - |
| KD5 (ATP affinity to EVV) | 257 ± 44 µM | - |
This table presents kinetic constants derived from fitting experimental data of this compound-induced P-gp ATPase activity. E represents the enzyme (P-gp), V represents this compound. Data sourced from studies on P-gp-coupled ATPase activity kinetics. nih.gov
Intrinsic Protein Fluorescence
Intrinsic protein fluorescence, primarily from tryptophan residues, is a powerful tool to probe conformational changes in proteins upon ligand binding. Acrylamide quenching of P-gp's intrinsic tryptophan fluorescence has been employed to investigate the conformational shifts induced by this compound. nih.govnih.gov
Studies have shown that the binding of this compound to P-gp leads to significant changes in the Stern-Volmer constant (KSV), which is a measure of the accessibility of tryptophan residues to the quencher. An increase in the KSV value upon the addition of this compound indicates a conformational change that exposes these residues to the solvent environment. nih.gov This technique has also been instrumental in demonstrating the cooperativity between this compound and non-hydrolyzable ATP analogs in inducing distinct global conformational changes in P-gp. nih.gov
Table 2: Stern-Volmer Constants (KSV) for Acrylamide Quenching of P-gp Fluorescence
| Condition | KSV (M-1) |
|---|---|
| P-gp alone | 1.55 ± 0.04 |
| P-gp + 8 µM this compound | 3.06 ± 0.21 |
| P-gp + 1 mM this compound | 3.81 ± 0.26 |
This table illustrates the change in the Stern-Volmer constant (KSV) for P-gp in the absence and presence of different concentrations of this compound, indicating this compound-induced conformational changes. Data is based on acrylamide quenching of intrinsic tryptophan fluorescence. nih.gov
Saturation Transfer Double Difference (STDD) NMR
Saturation Transfer Double Difference (STDD) Nuclear Magnetic Resonance (NMR) spectroscopy is a technique used to identify the binding epitope of a ligand when it interacts with a large protein receptor. This method has been applied to elucidate the molecular interactions between this compound and P-gp. nih.govnih.gov
STDD NMR experiments have provided direct evidence of this compound binding to P-gp reconstituted in liposomes. nih.gov Furthermore, this technique has been crucial in investigating the cooperative interactions between this compound and non-hydrolyzable ATP analogs, demonstrating that their binding to P-gp can modulate each other's interactions. nih.gov By observing the saturation transfer from the protein to specific protons of the this compound molecule, researchers can map the parts of the drug that are in close proximity to the protein, providing valuable information about its binding orientation.
Rhodamine-123 Accumulation Assays
Rhodamine-123 is a fluorescent substrate of P-gp, and its intracellular accumulation is commonly used as a functional assay for P-gp activity. This compound, as a P-gp inhibitor, is expected to increase the intracellular concentration of Rhodamine-123 by blocking its efflux.
Numerous studies have utilized Rhodamine-123 accumulation assays to demonstrate this compound's inhibitory effect on P-gp. nih.govresearchgate.netnih.gov These assays typically involve incubating P-gp-expressing cells with Rhodamine-123 in the presence and absence of this compound and then measuring the intracellular fluorescence. A concentration-dependent increase in Rhodamine-123 accumulation is observed with increasing concentrations of this compound, allowing for the determination of its half-maximal inhibitory concentration (IC50). nih.govresearchgate.netresearchgate.net
Table 3: this compound IC50 Values for P-gp Inhibition in Rhodamine-123 Accumulation Assays
| Cell Line | IC50 (µM) |
|---|---|
| MCF7R | 6.8 - 14.3 |
| Rainbow Trout P-gp | 43.2 ± 14 |
This table shows the reported IC50 values for this compound in inhibiting P-gp-mediated Rhodamine-123 efflux in different cell models. researchgate.net
Western Blotting and Immunofluorescence for Protein Expression and Localization
Western blotting and immunofluorescence are indispensable techniques for examining the expression levels and subcellular localization of proteins. In the context of this compound research, these methods have been used to investigate the drug's effect on the expression of P-gp and other proteins.
Some studies have shown that this compound can lead to a decrease in P-gp expression in certain multidrug-resistant human leukemia cell lines. For instance, in K562/ADR cells, a 72-hour exposure to 15 µM this compound resulted in a 3-fold decrease in P-gp expression as detected by Western blot. nih.gov This effect was found to be reversible. nih.gov Conversely, in other cell types, such as human monocyte-derived dendritic cells, this compound has been observed to upregulate P-gp expression. nih.gov These findings suggest that this compound's effect on P-gp expression may be cell-type specific. Immunofluorescence can further complement these findings by visualizing the localization of P-gp within the cell and any changes that may occur upon this compound treatment.
RNA-Sequencing for Gene Expression Profiling
RNA-Sequencing (RNA-Seq) is a high-throughput technology that provides a comprehensive and quantitative view of the transcriptome. This technique has been employed to characterize the global changes in gene expression profiles in response to this compound treatment.
In a study investigating the molecular effects of this compound in a model of pressure overload-induced ventricular arrhythmias, RNA-Seq was used to identify differentially expressed genes in cardiac tissue from this compound-pretreated and control groups. The analysis revealed a substantial number of genes whose expression was altered by this compound. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) enrichment analyses of these differentially expressed genes indicated that they were primarily associated with cytoskeletal protein binding, adherens junctions, actin cytoskeleton regulation, and the MAPK signaling pathway.
Table 4: Summary of RNA-Sequencing Findings on this compound's Effect on Gene Expression
| Category | Number of Genes | Key Enriched Pathways |
|---|---|---|
| Upregulated Genes | 36 | Adherens junction |
| Downregulated Genes | 1,397 | Regulation of actin cytoskeleton |
| MAPK signaling pathway |
This table summarizes the number of differentially expressed genes and the key pathways identified through RNA-sequencing in a preclinical model of ventricular arrhythmia treated with this compound.
Clinical Efficacy and Therapeutic Applications in Research Contexts
Cardiovascular Research
Research into Verapamil's effects on the cardiovascular system has demonstrated its influence on various cardiac functions, primarily through its interaction with calcium channels. Studies have shown that This compound (B1683045) can decrease the rate of spontaneous impulse initiation by the sinoatrial (SA) node and slow conduction of atrial impulses through the atrioventricular (AV) node. It also prolongs the effective refractory period of the AV node. ahajournals.orgfda.govoup.com These electrophysiological effects are crucial to its antiarrhythmic properties. fda.govoup.com Furthermore, this compound's ability to inhibit calcium influx in vascular smooth muscle leads to relaxation and dilation of blood vessels, reducing systemic vascular resistance and thus decreasing myocardial energy consumption and oxygen requirements, which is relevant to its antianginal effects. drugbank.com
Antiarrhythmic Research
This compound's antiarrhythmic research focuses on its ability to modulate electrical activity within the heart, particularly in the SA and AV nodes. fda.govoup.com By inhibiting calcium influx, this compound slows AV conduction and prolongs the AV node's effective refractory period in a rate-related manner. fda.gov This action is key to its effectiveness in treating certain types of supraventricular tachyarrhythmias. fda.govfffenterprises.com
Supraventricular Tachycardias (SVT) Research
Research has investigated this compound's role in the management of supraventricular tachycardias (SVT). Studies have shown that intravenous administration of this compound can be effective in terminating sustained SVT in a significant percentage of patients. fda.govfffenterprises.comnih.gov For instance, controlled studies in the U.S. indicated that approximately 60% of patients with SVT converted to normal sinus rhythm within 10 minutes after receiving intravenous this compound hydrochloride. fda.govfffenterprises.com Uncontrolled studies cited in literature report a conversion rate of about 80%. fda.govfffenterprises.com Research comparing this compound and adenosine (B11128) for SVT termination has shown varying results regarding comparative efficacy, though both have demonstrated high success rates in different studies. pjmhsonline.comayubmed.edu.pk
Atrial Fibrillation and Flutter Research
In research concerning atrial fibrillation and atrial flutter, this compound has been studied for its ability to control the ventricular rate. fda.govfffenterprises.comnih.govcapes.gov.brresearchgate.netacpjournals.orgnih.gov By slowing conduction through the AV node, this compound can reduce the rapid ventricular response associated with these arrhythmias. fda.govfffenterprises.com Studies have demonstrated that this compound can lead to a marked reduction in ventricular response in patients with atrial flutter or atrial fibrillation. nih.govcapes.gov.brresearchgate.netacpjournals.orgnih.gov For example, a study involving patients with atrial fibrillation showed that this compound significantly decreased the mean ventricular rate. acpjournals.org Another study on patients with atrial fibrillation or flutter after cardiac surgery found that intravenous this compound was effective in controlling the ventricular rate. capes.gov.br While effective in rate control, conversion to sinus rhythm with this compound in atrial fibrillation or flutter is less common, observed in about 10% of cases in some studies, which may align with the spontaneous conversion rate. fda.govfffenterprises.com
Research findings on this compound in Atrial Fibrillation and Flutter:
| Study | Condition | Intervention | Outcome Measured | Key Finding | Citation |
| Aronow et al. (1979) | Atrial Fibrillation/Flutter | IV this compound vs Placebo | Ventricular Response, Conversion | Marked reduction in ventricular response with this compound. Conversion less frequent. | nih.gov |
| Schamroth et al. (1980) | Atrial Fibrillation/Flutter | IV this compound vs Saline | Ventricular Rate, Conversion | Significant slowing of ventricular rate; limited conversion to sinus rhythm. | researchgate.netnih.gov |
| This compound SR/Trandolapril (B549266) Study (INVEST) | Atrial Fibrillation (post-MI) | This compound + Trandolapril | Recurrence Rate | This compound addition to antiarrhythmic drug reduced AF recurrences. | oup.com |
| Camm et al. (1980) | Atrial Fibrillation/Flutter | IV this compound | Ventricular Rate | Effective in controlling rapid ventricular rate. | acpjournals.org |
| Rinkenberger et al. (1980) | Atrial Fibrillation/Flutter | IV this compound | Ventricular Rate | Clinically significant slowing of ventricular response. | acpjournals.org |
| Dominic et al. (1979) | Atrial Fibrillation/Flutter | This compound | Ventricular Rate, Plasma Levels | Correlation between plasma levels and rate response. | acpjournals.org |
| Aronow et al. (1979) | Atrial Fibrillation/Flutter | This compound | Efficacy, Safety | Safe and effective for ventricular rate control. | acpjournals.org |
| Sloman et al. (1975) | Atrial Fibrillation (controlled) | IV this compound | Hemodynamic Effect | Hemodynamic effects studied in controlled AF. | acpjournals.org |
| Hager & Haass (1980) | Atrial Fibrillation/Flutter | IV this compound | Efficacy, Safety | Effective and safe for rapid ventricular rate. | capes.gov.br |
Wolff-Parkinson-White (WPW) Syndrome Research
Research into this compound's use in Wolff-Parkinson-White (WPW) syndrome has yielded important findings. While this compound can interrupt reentry at the AV node and restore normal sinus rhythm in some paroxysmal supraventricular tachycardias, including those associated with accessory bypass tracts like in WPW syndrome, it does not affect conduction across the accessory pathways themselves. fda.govfffenterprises.com Studies have shown that intravenous this compound was effective in terminating sustained SVT in a majority of patients with overt or concealed WPW. nih.gov However, a critical finding from research indicates a potential risk: in patients with atrial fibrillation and preexcited ventricular complexes due to WPW, this compound can accelerate the ventricular response by preferentially blocking the AV node while leaving the rapid conduction through the accessory pathway unopposed. revportcardiol.orgacpjournals.org This can potentially lead to dangerously rapid ventricular rates, including ventricular fibrillation. revportcardiol.orgacpjournals.org Due to this risk, research strongly contraindicates the use of this compound in patients with atrial fibrillation and accessory bypass tracts. fffenterprises.comacpjournals.org
Antianginal Research
This compound's antianginal properties have been a subject of research, focusing on its ability to improve myocardial oxygen supply-demand balance. drugbank.com Its mechanism involves relaxing coronary vascular smooth muscle, leading to coronary vasodilation and increased myocardial oxygen delivery, as well as reducing afterload by decreasing systemic vascular resistance. drugbank.com
Chronic Stable Angina Research
Research has investigated the efficacy of this compound in the treatment of chronic stable angina. Clinical trials have demonstrated that this compound can reduce the incidence of anginal episodes and decrease nitroglycerin consumption in patients with chronic stable angina. nih.goveur.nloup.com Studies using exercise tolerance tests, such as bicycle ergometry or treadmill exercise, have shown that this compound can improve exercise capacity in these patients. eur.nloup.comnih.govnih.govnih.gov For instance, a double-blind crossover study found that this compound treatment significantly increased mean exercise time and reduced the frequency of angina attacks during treadmill tests. nih.gov Another study assessing long-term effects over one year of continuous treatment also demonstrated sustained improvement in tolerated workload during exercise tests. nih.gov Research has also explored the additive antianginal effect of this compound when used in combination with beta-blockers like propranolol (B1214883) in patients with stable angina not fully relieved by beta-blockers alone, showing improved exercise tolerance. nih.govbmj.com
Research findings on this compound in Chronic Stable Angina:
| Study | Intervention | Patient Group | Outcome Measured | Key Finding | Citation |
| Bala Subramanian et al. (1980) | Oral this compound | Chronic Stable Angina | Anginal Episodes, Nitroglycerin Use, Exercise Tolerance | Reduced anginal episodes and nitroglycerin use; improved exercise tolerance. | eur.nloup.com |
| Andreasen et al. (1980) | Oral this compound | Chronic Stable Angina | Exercise Time, ST-segment changes, Angina frequency | Increased exercise time, improved ST-segment changes, reduced angina frequency. | nih.gov |
| Deanfield et al. (1983) | Oral this compound | Effort-induced Angina | Tolerated Workload, Anginal Episodes | Sustained improvement in tolerated workload and reduction in anginal episodes over 1 year. | nih.gov |
| Bassan et al. (1982) | Oral this compound + Propranolol | Stable Angina (on Propranolol) | Exercise Tolerance, Blood Pressure | Additive antianginal effect, improved exercise tolerance without significant heart rate changes. | nih.govbmj.com |
| Parodi et al. (1982) | This compound | Obstructive Coronary Disease | Efficacy, Safety | Efficacy and safety comparable to other antianginal agents. | nih.gov |
| The Angina Prognosis Study in Stockholm (APSIS) | This compound vs Metoprolol | Stable Angina (Hypertensive) | Combined endpoint (death/MI) | No evidence for harm, some evidence of benefit in patients with recent acute coronary syndromes (meta-analysis context). | nih.govnih.govjacc.org |
| VESPA trial (2007) | Oral this compound | Post-PCI Patients | Major Adverse Cardiac Events, Restenosis | Reduced major adverse cardiac events by reducing repeat TVR, reduced high-grade restenosis. | jacc.org |
Vasospastic (Prinzmetal's Variant) Angina Research
Research has consistently demonstrated the efficacy of this compound in the management of vasospastic angina, also known as Prinzmetal's variant angina. This condition is characterized by coronary artery spasms that lead to transient myocardial ischemia droracle.aiconsensus.app. Studies have shown that this compound can significantly reduce the frequency of anginal attacks and the need for nitroglycerin in patients with variant angina nih.govnih.gov.
A double-blind, randomized trial involving patients with variant angina reported a substantial decrease in the frequency of chest pains per week with this compound treatment compared to placebo. The use of nitroglycerin tablets also fell significantly in the this compound group nih.gov. Furthermore, the number of hospitalizations due to clinical instability was significantly lower with this compound nih.gov. Continuous electrocardiographic monitoring in studies has also shown a reduction in episodes of transient ST-segment deviation during this compound treatment nih.govnih.gov. Long-term studies have indicated that the beneficial effects of this compound in ameliorating anginal symptoms in patients with unstable angina at rest can be sustained for over a year nih.gov.
Comparative studies have also assessed this compound against other calcium channel blockers in treating variant angina. Research indicates that long-term oral this compound and nifedipine (B1678770) are each superior to placebo and exhibit similar efficacy in patients with variant angina nih.gov.
Unstable Angina Research
This compound has been investigated for its role in managing unstable angina. Research indicates that this compound can provide amelioration of anginal symptoms in patients with unstable angina at rest, with effects sustained over a year in many cases nih.gov.
In a double-blind, cross-over study comparing this compound with placebo in patients with frequent daily attacks of angina at rest attributed to coronary vasospasm, this compound significantly reduced the number of transient ischemic attacks with or without pain, as documented by continuous electrocardiographic monitoring bmj.com. The study observed a notable reduction in the number of attacks during this compound treatment periods compared to run-in and placebo periods bmj.com.
Another double-blind, cross-over study comparing this compound and propranolol in patients with unstable angina at rest found that this compound was effective in preventing anginal pains and demonstrated superiority over propranolol in reducing the number of anginal crises and nitroglycerin consumption during the "warm phase" of the unstable form oup.com.
Antihypertensive Research
This compound's antihypertensive effects have been well-documented in research. It is a non-dihydropyridine calcium channel blocker used in the treatment of high blood pressure drugbank.com.
Blood Pressure Reduction Mechanisms
The mechanism by which this compound reduces blood pressure is primarily attributed to its ability to inhibit calcium influx into vascular smooth muscle cells. This inhibition prevents contraction, leading to relaxation and dilation of blood vessels throughout the peripheral circulation drugbank.com. This vasodilation lowers systemic vascular resistance, consequently reducing blood pressure drugbank.com. This compound also has effects on the heart, including slowing electrical activity through the AV node, which can influence heart rate drugbank.com.
Research has shown that this compound produces a consistent reduction in blood pressure over 24 hours, particularly during the daytime, in hypertensive subjects ahajournals.org. Studies have also investigated the influence of factors like salt sensitivity on the antihypertensive effect of this compound, finding that it lowered blood pressure in essential hypertensive subjects regardless of their salt-sensitivity status during normal sodium intake oup.com.
Systemic Vascular Resistance Reduction
A key component of this compound's antihypertensive action is the reduction of systemic vascular resistance (SVR). By causing vasodilation in the peripheral circulation through the inhibition of calcium influx into vascular smooth muscle, this compound effectively lowers the resistance against which the heart must pump blood drugbank.com.
Studies have demonstrated a significant reduction in systemic vascular resistance with this compound administration nih.govnih.gov. For instance, a study in patients with suspected coronary artery disease showed a reduction in systemic vascular resistance from 39 to 30 U . m² after this compound administration nih.gov. Another study in patients with portal hypertension also noted a significant reduction in systemic vascular resistance with oral this compound nih.gov. This reduction in SVR contributes to the decrease in blood pressure and can also reduce the workload on the heart, decreasing myocardial energy consumption and oxygen requirements drugbank.com.
Neurological Research
Research has explored the potential applications of this compound in various neurological conditions, including its use in preventing cluster headaches nih.govnih.govpracticalneurology.com.
Cluster Headache Prevention Research
This compound is considered a mainstay preventive therapy for cluster headache, a severe form of headache characterized by recurrent, debilitating attacks practicalneurology.com. Research into its efficacy for this indication has been conducted through controlled trials and open-label studies nih.gov.
Clinical studies, including randomized controlled trials and open-label studies involving a total of 183 cluster headache patients, have investigated the preventive effect of this compound nih.gov. These studies suggest that this compound can reduce the attack burden in both episodic and chronic cluster headache patients nih.gov. For instance, one study indicated that half of chronic cluster headache patients experienced benefit from this compound treatment, and the attack burden of episodic patients was reduced by an average of 1 attack per day nih.gov. Open-label studies further support a dose-dependent level of efficacy nih.gov.
Double-blind, placebo-controlled studies have also provided objective evidence for the effectiveness of this compound in episodic cluster headache prophylaxis, showing a significant reduction in attack frequency and the consumption of abortive agents in the this compound group nih.govneurology.org.
Diabetes Mellitus Research
A significant area of research for this compound is its potential role in the treatment of diabetes mellitus, particularly in preserving pancreatic beta-cell function. mdpi.comfrontiersin.org This is an intriguing area given the limitations of current therapies in addressing the underlying beta-cell loss in diabetes. frontiersin.org
Emerging data from clinical trials suggest that this compound may benefit pancreatic beta-cells by elevating and sustaining C-peptide levels in patients with diabetes. frontiersin.org this compound's potential to preserve beta-cell function has been demonstrated in both Type 1 and Type 2 diabetes mouse models. mdpi.com Studies in humans with newly diagnosed Type 1 diabetes have shown that this compound can promote remaining beta-cell function and reduce insulin (B600854) requirements. diabetesjournals.org This beneficial effect has been observed to be sustained with continuous use. diabetesjournals.org Independent studies in children with Type 1 diabetes have also confirmed that this compound preserves beta-cell function compared to those not receiving this compound. diabetesjournals.orguab.edu
A randomized, double-blind, placebo-controlled trial in adults with recent-onset Type 1 diabetes revealed significantly improved beta-cell function for one year. uab.edu Another study in children and adolescents with newly diagnosed Type 1 diabetes found that this compound partially preserved C-peptide levels, a measure of pancreatic beta-cell function, at 52 weeks. contemporarypediatrics.comwashington.educuanschutz.eduaap.org In this study, C-peptide levels were 30% higher in the this compound group compared to the placebo group after 52 weeks of treatment. washington.educuanschutz.edubreakthrought1d.cadiabetes.org.uk
Research in Type 2 diabetes patients has also indicated positive effects, with this compound administration showing better glycemic control, including a decrease in HbA1c and increased glucagon-like peptide-1 receptor (GLP1R) mRNA, suggesting increased beta-cell survival. mdpi.com
A key molecular mechanism underlying this compound's potential beneficial effects on beta-cells involves the modulation of Thioredoxin-Interacting Protein (TXNIP) expression. frontiersin.orguab.edudovepress.com TXNIP is a protein that is highly upregulated by hyperglycemia in murine and human beta-cells and has been shown to promote programmed cell death and dysfunction of beta-cells during diabetes. mdpi.comuab.edudovepress.com Elevated TXNIP levels are associated with inducing beta-cell apoptosis, while TXNIP deficiency appears to protect against diabetes by promoting beta-cell survival. dovepress.com
This compound has been found to inhibit the expression of TXNIP in beta-cells. uab.edudovepress.com This effect is thought to be mediated by a decrease in intracellular free calcium levels resulting from this compound blocking L-type calcium channels, which in turn leads to the inhibition of TXNIP transcription. dovepress.comfrontiersin.org Studies have demonstrated that this compound effectively lowers beta-cell TXNIP expression in rodent beta-cells and islets, as well as in human islets. frontiersin.orgdovepress.com By inhibiting TXNIP expression, this compound treatment has been shown to significantly reduce beta-cell apoptosis, promote beta-cell survival and glucose homeostasis, and potentially delay or prevent diabetes progression in animal models. frontiersin.org
Furthermore, research indicates that TXNIP promotes the expression of Insulin-like Growth Factor Binding Protein 3 (IGFBP3), while TXNIP-deficient islets have decreased IGFBP3 expression. uab.edu this compound decreases the expression of beta-cell IGFBP3. diabetesjournals.org This decrease in proteins that bind to IGF-1 may allow IGF-1 to interact more effectively with its receptor, initiating the IGF-1 signaling pathway that influences gene expression within the beta-cell. uab.edu this compound has been shown to activate the IGF-1 receptor and its downstream effector, AKT, as measured by increased phosphorylation. uab.edu This suggests that this compound's effects on IGF-I signaling, mediated partly through TXNIP, may contribute to its beneficial effects in Type 1 diabetes. diabetesjournals.orguab.edu
C-peptide is a peptide that is produced in equimolar amounts with insulin when proinsulin is cleaved. nih.gov Measuring C-peptide levels is a valuable method to assess endogenous pancreatic beta-cell function, particularly in diabetic patients. nih.gov
Research into this compound's effects in diabetes frequently uses C-peptide levels as a key biomarker to evaluate the preservation of beta-cell function. frontiersin.orgcontemporarypediatrics.comwashington.educuanschutz.eduaap.orgbreakthrought1d.cadiabetes.org.ukonlinescientificresearch.comclinicaltrials.euisrctn.com Clinical trials have demonstrated that this compound treatment is associated with elevated and sustained C-peptide levels in patients with diabetes. frontiersin.org In a study of children and adolescents with newly diagnosed Type 1 diabetes, those treated with this compound had average C-peptide levels that were 30% higher than the placebo group after one year. washington.educuanschutz.edubreakthrought1d.cadiabetes.org.uk Another study in Type 2 diabetes patients showed a statistically significant difference in favor of this compound in increasing C-peptide levels after 6 months of treatment. onlinescientificresearch.com
Maintaining even modest residual beta-cell function, as assessed by stimulated C-peptide secretion, in newly diagnosed Type 1 diabetes patients is associated with a lower risk of diabetes-related vascular complications and hypoglycemia. contemporarypediatrics.comcuanschutz.edu Studies like the Ver-A-Long trial are ongoing to explore whether long-term treatment with this compound can preserve beta-cell function in adults with Type 1 diabetes, using C-peptide response to a mixed-meal tolerance test as a primary measure. clinicaltrials.euisrctn.com
Here is a table summarizing C-peptide findings in some diabetes research:
| Study Population | Duration | Outcome Measured | Key Finding (this compound vs. Control/Placebo) | Citation |
| Adults with recent-onset Type 1 Diabetes | 1 year | Beta-cell function (measured by C-peptide) | Significantly improved | uab.edu |
| Children and adolescents with newly diagnosed Type 1 Diabetes | 52 weeks | C-peptide levels (during mixed-meal tolerance test) | 30% higher C-peptide levels | washington.educuanschutz.eduaap.orgbreakthrought1d.cadiabetes.org.uk |
| Type 2 Diabetes patients | 6 months | C-peptide levels | Statistically significant increase | onlinescientificresearch.com |
Type 1 Diabetes (T1D) Therapeutic Potential
Emerging data from clinical trials suggest that this compound holds potential benefits for pancreatic β-cells in patients with diabetes mellitus, including Type 1 Diabetes (T1D). frontiersin.org Research indicates that this compound may preserve beta cell function, enabling the body to produce more of its own insulin, which could lessen the reliance on external insulin in individuals with T1D. uab.edu Studies in animal models of T1D have shown that this compound can reverse the condition. uab.edu Clinical trials in newly diagnosed adults and children with T1D have investigated the effects of this compound on preserving beta cell function and slowing disease progression. uab.edubreakthrought1d.cadiabetes.org.ukbreakthrought1d.orgbreakthrought1d.org.au Findings from a clinical trial revealed that regular oral administration of this compound allowed patients to produce higher levels of their own insulin, limiting their need for injected insulin. uab.edu A study funded by Breakthrough T1D found that newly diagnosed individuals with T1D on this compound had higher C-peptide levels (a measure of insulin production) and lower average blood sugar levels compared to a placebo group after one year. breakthrought1d.cabreakthrought1d.orgbreakthrought1d.org.au The this compound group also spent more time with their blood sugar levels within a target range and required less insulin. diabetes.org.uk These findings suggest that this compound can play a role in keeping blood sugar levels more stable by strengthening beta cells and slowing their destruction. diabetes.org.uk
Type 2 Diabetes (T2D) Therapeutic Potential
Observational data suggest a reduced risk of Type 2 Diabetes (T2D) development associated with this compound use. mdpi.com Studies have also indicated that this compound use is associated with lower fasting glucose levels in patients with diabetes. frontiersin.orguab.edumdpi.com A systematic review and meta-analysis found that this compound effectively lowered blood glucose and decreased HbA1c in patients with T2D. researchgate.net Co-treatment with metformin (B114582) and this compound has been shown to significantly improve glycemic control in T2D patients. frontiersin.orgresearchgate.net While some studies in T2D patients have shown significant decreases in plasma glucose with this compound treatment, the effect on HbA1c has been less consistent. nih.gov However, a randomized, double-blind, placebo-controlled trial specifically evaluating R-form this compound as an add-on to metformin therapy in T2D patients demonstrated significant reductions in HbA1c and fasting plasma glucose levels. oup.com Subgroup analysis in this study suggested that patients with higher baseline HbA1c and worse beta-cell function showed a greater response to R-verapamil in terms of HbA1c and FPG reduction. oup.com
Oncology and Multidrug Resistance (MDR) Reversal Research
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often associated with the overexpression of efflux pumps like P-glycoprotein (P-gp). tandfonline.comscirp.org Research has extensively investigated this compound's potential to reverse MDR in various cancer types. tandfonline.comeuropeanreview.orgnih.govkarger.comaacrjournals.orge-crt.org In vitro studies have demonstrated that this compound can reverse MDR in many human and animal tumor cell lines by blocking P-gp. karger.com this compound has been shown to increase the sensitivity of MDR cells to various chemotherapeutic agents, including anthracyclines, vinca (B1221190) alkaloids, and epipodophyllins. tandfonline.com
P-glycoprotein (P-gp) Inhibition in Cancer Cells
A key mechanism by which this compound reverses MDR is through the inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively pumps drugs out of cancer cells. tandfonline.comscirp.orgeuropeanreview.orgfrontiersin.orgnih.gov this compound can inhibit the transport function of P-gp, leading to increased intracellular concentrations of chemotherapeutic drugs. scirp.orgeuropeanreview.orgnih.govaacrjournals.orgnih.gov Studies have shown that this compound can interfere with P-gp expression, leading to a downregulation of the MDR1 gene in some cancer cell lines in vitro. tandfonline.com this compound is considered a "first-generation" P-gp inhibitor. scirp.orgfrontiersin.org Research in various cancer cell lines, including leukemia, myeloma, gastric carcinoma, breast cancer, and pancreatic cancer, has demonstrated this compound's ability to inhibit P-gp activity and reverse drug resistance. tandfonline.comeuropeanreview.orgaacrjournals.orgnih.govnih.gov
Enhancement of Chemosensitivity to Antineoplastic Agents
This compound has been shown to enhance the chemosensitivity of cancer cells to a range of antineoplastic agents, particularly in drug-resistant cell lines. nih.govmdpi.comnih.govresearchgate.net This enhancement is primarily attributed to this compound's ability to inhibit drug efflux mediated by P-gp, thereby increasing intracellular drug accumulation. nih.govaacrjournals.orgnih.gov Studies have demonstrated that combining this compound with chemotherapeutic drugs such as doxorubicin (B1662922), cisplatin, carboplatin, oxaliplatin, vincristine, and vinblastine (B1199706) can restore sensitivity and enhance cytotoxic effects in resistant cancer cells. europeanreview.orgnih.govaacrjournals.orgspandidos-publications.comnih.govauajournals.org For instance, this compound reversed doxorubicin resistance in a human multiple myeloma cell line by blocking enhanced drug efflux, leading to increased drug accumulation and enhanced DNA damage. aacrjournals.org In gallbladder cancer cells, this compound enhanced the chemosensitivity to platinum drugs through mechanisms including glutathione (B108866) reduction and MRP1 downregulation, in addition to its effects on MDR1. spandidos-publications.com this compound has also been shown to enhance the cytotoxic effects of proteasome inhibitors in breast cancer cells by inhibiting P-gp. nih.gov
Structure-Activity Relationships for MDR Reversal
Research into the structure-activity relationships (SAR) of this compound and its analogs has aimed to identify structural features crucial for MDR reversal activity, potentially separating this activity from its cardiovascular effects. tandfonline.comnih.govnih.govresearchgate.netresearchgate.net Studies have investigated various this compound analogs to determine how modifications to the molecule affect their ability to inhibit P-gp and reverse drug resistance. nih.govnih.govresearchgate.netnih.gov Key structural features have been identified as being related to MDR reversal activity. nih.govresearchgate.net For example, studies using human colon carcinoma cell lines overexpressing MDR1 found that specific groups within the this compound structure, such as the 7-cyan-8-methyl groups, were important for MDR reversal activity and interaction with P-gp. nih.gov Some this compound analogs have shown comparable or higher MDR reverting ability than this compound while exhibiting lower calcium channel blocking activity. nih.govnih.govnih.gov These findings are important for the design and development of new this compound derivatives with improved selectivity for MDR reversal and reduced cardiovascular effects, potentially making them more suitable for clinical application in overcoming drug resistance in cancer patients. nih.govnih.govnih.gov Iodinated this compound analogs have also been synthesized and tested, with some showing more potent MDR reversal activity than this compound and cyclosporin (B1163) A in resistant cell lines. researchgate.net
Other Emerging Therapeutic Areas in Research
Research into this compound extends beyond its established cardiovascular uses, exploring its potential in various other conditions. These emerging therapeutic areas are currently under investigation to understand the underlying mechanisms and clinical utility.
Plantar Fibromatosis Research
Plantar fibromatosis, also known as Ledderhose disease, is characterized by the formation of fibrous nodules in the plantar fascia of the foot. Research suggests this compound may have a role in managing this condition due to its ability to influence collagen production and breakdown. Studies have shown that this compound can inhibit collagen production and increase collagenase activity. sportscienceresearch.comnih.gov Intralesional injections and transdermal application of this compound have been explored for their potential to reduce fibroma size. nih.gov While some reports indicate indeterminate efficacy for intralesional injections, transdermal application of 15% this compound gel has been used to decrease symptoms and soften nodular mass volume, although complete resolution of fibromas has not been consistently observed. hmpgloballearningnetwork.comdirectpodiatryaz.com One study noted that transdermal this compound cream and intralesional injections demonstrated the ability to reduce plaque size in Peyronie's disease (a related condition) by 55% to 85%. nih.govnih.gov The similar pathophysiology between Peyronie's disease and plantar fibromatosis, both influenced by TGF-β and bFGF expression, supports the consideration of this compound in the conservative management of plantar fibromas. nih.gov
Chronic Rhinosinusitis with Nasal Polyposis Research
Chronic rhinosinusitis with nasal polyposis (CRSwNP) is a persistent inflammatory condition of the nasal and paranasal sinus mucosa, often characterized by the presence of nasal polyps. Research is investigating this compound's potential in this area, particularly its interaction with P-glycoprotein (P-gp). P-gp is a protein pump overexpressed in CRSwNP that contributes to Type 2 inflammation and may play a role in glucocorticoid resistance. rhinologyjournal.comrhinologyjournal.com this compound, identified as a first-generation inhibitor of P-gp, has shown promise in enhancing the anti-inflammatory effects of mometasone (B142194), a commonly used corticosteroid in CRSwNP treatment. rhinologyjournal.comrhinologyjournal.comuspharmacist.com Studies using organotypic nasal polyp explants have demonstrated that P-gp inhibition by this compound can reverse mometasone resistance and significantly improve mometasone retention in tissue. rhinologyjournal.comrhinologyjournal.com The combination of mometasone and this compound significantly reduced the secretion of IL-5, an inflammatory cytokine, outperforming either treatment alone in these studies. rhinologyjournal.comrhinologyjournal.com A comparative clinical study indicated that both topical this compound and topical corticosteroids significantly improved total nasal symptom scores (TNSS) and total nasal polyp scores (TNPS) in patients with CRSwNP, with no significant difference observed between the two treatments. medicaljournalofcairouniversity.netekb.eg
Mania Treatment Research
The potential of this compound in the treatment of mania, a state of elevated mood and energy often associated with bipolar disorder, has been explored in research. Earlier reports, including anecdotal cases and small studies, suggested that this compound might have antimanic effects. psychiatryonline.orgjwatch.org However, larger, controlled trials have yielded mixed results. A 3-week double-blind, placebo-controlled trial involving patients with acute mania found no significant difference in mean change scores on the Mania Rating Scale between the this compound and placebo groups. psychiatryonline.orgnih.gov In contrast, an open study reported a high response rate (defined as 50% improvement) in manic and hypomanic patients treated with this compound. jwatch.org A randomized, controlled, single-blind trial comparing lithium and this compound in patients with acute mania concluded that lithium was superior to this compound in managing acute mania, with significantly lower scores on various rating scales in the lithium group. psychiatrist.com The supportive literature for this compound's efficacy in mania has largely consisted of case reports and small studies, often lacking robust control or blinding. psychiatryonline.orgyork.ac.uk
Osteoporosis Research via TXNIP Targeting
Research is investigating this compound's potential application in osteoporosis, a condition characterized by reduced bone density, through its interaction with Thioredoxin-interacting protein (TXNIP). TXNIP has been identified as a target in osteoporosis research, and this compound's ability to inhibit TXNIP expression, previously noted in diabetes research, is being explored in the context of bone health. nih.govnih.govresearchgate.net
Research has revealed a correlation between a specific single nucleotide polymorphism (SNP) in the TXNIP gene, rs7211, and bone mineral density (BMD) and osteoporosis risk. Studies have shown that the rs7211 TXNIP-T allele is associated with increased femur neck BMD and a decreased rate of osteoporosis in the Chinese population, suggesting TXNIP's importance in osteoporosis development. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net
Mechanistically, this compound's potential in osteoporosis involves its influence on several molecular pathways. Research indicates that this compound suppresses TXNIP expression, leading to a reduced bone turnover rate and rescuing ovariectomy-induced bone loss in mice. nih.govnih.govresearchgate.netresearchgate.net this compound has been shown to promote ChREBP cytoplasmic efflux, a mechanism previously linked to TXNIP transcription downregulation in pancreatic beta-cells. nih.govnih.govresearchgate.net This effect has also been observed in osteoclasts. nih.govresearchgate.net Furthermore, this compound regulates Pparγ expression, mediating the TXNIP-MAPK and NF-κB axes in osteoclasts. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net In osteoblasts, this compound suppresses the ChREBP-TXNIP-Bmp2 axis. nih.govnih.govresearchgate.netresearchgate.net The inhibition of TXNIP by this compound in both osteoclasts and osteoblasts is suggested to contribute to low bone turnover and reduced bone loss in animal models, highlighting its potential for postmenopausal osteoporosis treatment. nih.govnih.govresearchgate.netresearchgate.net
Data Table: Summary of Research Findings
| Research Area | Key Findings | Relevant Pathways/Targets Explored |
| Plantar Fibromatosis | Inhibits collagen production, increases collagenase activity. sportscienceresearch.comnih.gov Potential to reduce symptoms and soften nodules with topical application. hmpgloballearningnetwork.comdirectpodiatryaz.com | Collagen production and breakdown. sportscienceresearch.comnih.gov TGF-β, bFGF (in related conditions). nih.gov |
| Chronic Rhinosinusitis with Nasal Polyposis | Inhibits P-glycoprotein (P-gp). rhinologyjournal.comrhinologyjournal.comuspharmacist.com Enhances mometasone retention and anti-inflammatory effect. rhinologyjournal.comrhinologyjournal.com Comparable improvement in symptoms and polyp scores to corticosteroids in one study. medicaljournalofcairouniversity.netekb.eg | P-glycoprotein (P-gp). rhinologyjournal.comrhinologyjournal.comuspharmacist.com Type 2 inflammation, IL-5. rhinologyjournal.comrhinologyjournal.com |
| Mania Treatment | Mixed results in controlled trials. psychiatryonline.orgnih.govpsychiatrist.com Some earlier reports suggested efficacy. psychiatryonline.orgjwatch.org One study found lithium superior. psychiatrist.com | Not explicitly detailed in the provided search results for this section. |
| Osteoporosis (via TXNIP Targeting) | Suppresses TXNIP expression, reduces bone turnover, rescues bone loss in mice. nih.govnih.govresearchgate.netresearchgate.net Correlation between TXNIP SNP (rs7211) and BMD/osteoporosis risk. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net | TXNIP. nih.govnih.govresearchgate.netresearchgate.net ChREBP, Pparγ, MAPK, NF-κB (in osteoclasts). nih.govnih.govresearchgate.netresearchgate.netresearchgate.net Bmp2 (in osteoblasts). nih.govnih.govresearchgate.netresearchgate.net |
Methodological Considerations in Verapamil Clinical Research
Clinical Trial Design and Implementation
The gold standard for evaluating the efficacy and safety of interventions like verapamil (B1683045) involves rigorous clinical trial designs to minimize bias and ensure the validity of the findings.
Randomized, double-blind, placebo-controlled trials are fundamental to establishing a causal relationship between this compound administration and observed clinical outcomes. In this design, participants are randomly assigned to receive either this compound or an inactive placebo. nih.govbmj.com The "double-blind" aspect means that neither the participants nor the investigators know who is receiving the active drug or the placebo, which helps to prevent bias in reporting and assessment of outcomes. nih.govnih.gov
Numerous studies investigating this compound for various conditions have employed this design. For instance, in research on unstable angina pectoris, two double-blind, placebo-controlled randomized clinical trials were conducted to assess this compound's effectiveness. nih.gov One study utilized a multiple cross-over protocol with alternating 48-hour treatment periods of this compound and placebo. nih.gov The other employed a parallel design where patients were randomized to receive either this compound or a placebo. nih.gov Similarly, a clinical trial for chronic rhinosinusitis with nasal polyps was designed as a randomized, double-blind, placebo-controlled trial. clinicaltrials.gov In the context of type 2 diabetes, a randomized, double-blind, placebo-controlled, parallel-group clinical trial was designed to evaluate the efficacy of R-form this compound in combination with metformin (B114582). nih.gov This study included a single-blind, placebo run-in period before the double-blind treatment phase. nih.gov
To enhance the generalizability and statistical power of clinical trial results, multicenter studies are often employed. These trials are conducted at multiple locations, which allows for the recruitment of a larger and more diverse patient population. nih.gov This diversity can help to ensure that the study findings are applicable to a broader range of individuals. bmj.com
An example of a large-scale, multicenter trial involving a this compound-based treatment strategy is the Controlled ONset this compound INvestigation of Cardiovascular Endpoints (CONVINCE) Trial. nih.gov This international, randomized, prospective, double-blind, parallel-group trial involved 15,000 patients and aimed to compare the incidence of major cardiovascular events between two different antihypertensive treatment regimens, one of which was initiated with controlled-onset extended-release this compound. nih.gov Another multicenter study evaluated the efficacy of this compound in 47 outpatients with stable effort angina. nih.gov The Ver-A-T1D trial, investigating this compound's effect on beta-cell function in type 1 diabetes, was a European multicenter study that recruited 136 participants across 21 sites in six countries. news-medical.net
Crossover trials, where each participant receives all treatments in a sequential order, can be an efficient study design. frontiersin.org However, a critical methodological consideration in such trials is the inclusion of a washout period between treatment phases. editverse.compsu.edu The purpose of the washout period is to allow the effects of the first treatment to diminish completely before the second treatment is administered, thereby preventing a "carryover effect" that could confound the results. frontiersin.orgeditverse.comnih.gov
The duration of the washout period is crucial and should be sufficiently long to eliminate the previous drug's effects. editverse.compsu.edu A general guideline is to have a washout period that is three to four times the half-life of the drug. editverse.com In a review of this compound's effectiveness for unstable angina, one of the cited double-blind, placebo-controlled trials used a multiple cross-over protocol with alternating 48-hour treatment periods, which inherently includes a form of washout as the treatment is switched. nih.gov The appropriate length of a washout period is a balance between minimizing carryover effects and avoiding an overly long period that could lead to participant dropout. frontiersin.orgnih.gov
Ethical conduct is a cornerstone of all clinical research involving human participants. altusresearch.com Key ethical principles include scientific validity, fair subject selection, and, crucially, informed consent. altusresearch.com Informed consent is the process by which potential participants are provided with comprehensive information about the clinical trial to allow them to make an autonomous decision about their participation. nih.govsimbo.ai
This information must include details about the study's purpose, procedures, potential risks and benefits, alternative treatments, and the participant's right to withdraw from the study at any time without penalty. nih.govsimbo.ai The informed consent process is not a one-time event but an ongoing dialogue between the researchers and the participants. simbo.ai All clinical trials, including those involving this compound, must be reviewed and approved by an Institutional Review Board (IRB) or an Independent Ethics Committee (IEC) to ensure that the rights, safety, and well-being of the participants are protected. nih.gov In the Ver-A-T1D trial, for example, all participants provided written informed consent before joining the study, and ethics approval was obtained from the research ethics committees of all participating countries. bmj.comnih.gov
Outcome Measures and Biomarkers
The selection of appropriate outcome measures and biomarkers is essential for accurately assessing the effects of this compound in a clinical trial. These measures should be clinically relevant, reliable, and sensitive to changes induced by the treatment.
In clinical trials investigating the potential of this compound to preserve pancreatic beta-cell function in individuals with diabetes, C-peptide levels are a critical biomarker. nih.govfrontiersin.org C-peptide is a short chain of amino acids that is released into the bloodstream in equal amounts to insulin (B600854). frontiersin.org Measuring C-peptide levels can therefore provide an indication of how much insulin the body is producing. nih.govfrontiersin.org
Several randomized clinical trials have used C-peptide levels as a primary outcome measure to evaluate the efficacy of this compound in type 1 diabetes. bmj.comnih.gov For instance, a study involving children and adolescents with newly diagnosed type 1 diabetes found that C-peptide levels, measured during a mixed-meal tolerance test, were 30% higher in the this compound group compared to the placebo group after 52 weeks. nih.gov The primary outcome was the area under the curve (AUC) for C-peptide levels. nih.gov Another trial in adults with recent-onset type 1 diabetes also assessed the mixed meal-stimulated C-peptide AUC as a measure of endogenous beta-cell function. nih.gov
A meta-analysis of two randomized controlled trials confirmed that while C-peptide AUC was not significantly different at three months, it was significantly higher at one year in individuals receiving this compound compared to placebo. nih.govresearchgate.net
| Trial/Analysis | Population | Primary Outcome | Result |
| Pediatric T1D Trial nih.gov | 88 children and adolescents with newly diagnosed T1D | C-peptide AUC at 52 weeks | 30% higher in the this compound group compared to placebo (P = .04) |
| Ver-A-T1D Trial news-medical.net | 136 adults with newly diagnosed T1D | Stimulated C-peptide response at 12 months | Trend towards beta-cell preservation, but narrowly missed statistical significance |
| Meta-Analysis nih.govresearchgate.net | 112 patients from two RCTs | C-peptide AUC at 1 year | Significantly higher in the this compound group (P < 0.01) |
Table 1: C-peptide Level Outcomes in this compound Diabetes Research
Glycated Hemoglobin (HbA1c) and Fasting Plasma Glucose
In clinical research, particularly in the context of diabetes, Glycated Hemoglobin (HbA1c) and Fasting Plasma Glucose (FPG) are crucial biomarkers for assessing long-term and short-term glycemic control, respectively. Studies investigating the effects of this compound have utilized these measures to evaluate its potential impact on glucose metabolism.
A meta-analysis of eight randomized controlled trials (RCTs) involving 1100 patients with both type 1 and type 2 diabetes demonstrated that this compound treatment was associated with a significant reduction in HbA1c and blood glucose levels. researchgate.net The weighted mean difference for HbA1c reduction was -0.45%, and for blood glucose, it was -6.38 mg/dL. researchgate.net Another observational study analyzing data from nearly 5,000 diabetic adults found that this compound users had, on average, 10 mg/dL lower fasting serum glucose compared to those not taking calcium channel blockers. uspharmacist.com This effect was even more pronounced in patients also using insulin. uspharmacist.comsciencedaily.com Specifically, this compound users who took insulin with oral medication had a 24 mg/dL lower serum glucose, and those on insulin alone had a 37 mg/dL lower serum glucose. uspharmacist.comsciencedaily.com This observed difference in glucose levels is comparable to an approximate 1% reduction in HbA1c. uspharmacist.comsciencedaily.com
In a clinical trial with children and adolescents newly diagnosed with type 1 diabetes, the HbA1c level at 52 weeks was 6.6% in the this compound group versus 6.9% in the placebo group. researchgate.netbreakthrought1d.org Research protocols for ongoing or recent trials, such as the Ver-A-T1D study, list HbA1c and FPG as key secondary outcomes to be monitored at baseline and throughout the study period. nih.govku.dkcardiff.ac.uk
Table 1: Effect of this compound on Glycemic Control Markers
| Study Type | Patient Population | Key Finding | Reference |
|---|---|---|---|
| Meta-Analysis (8 RCTs) | Type 1 and Type 2 Diabetes | Decreased HbA1c (WMD -0.45%) and blood glucose (WMD -6.38 mg/dL). | researchgate.net |
| Observational Study | Adults with Diabetes | This compound users had 10 mg/dL lower fasting glucose on average. | uspharmacist.com |
| Observational Study Subgroup | Insulin users with Diabetes | This compound users on insulin alone had 37 mg/dL lower fasting glucose. | uspharmacist.comsciencedaily.com |
| Clinical Trial | Children/Adolescents with new-onset T1D | HbA1c was 6.6% in the this compound group vs. 6.9% in the placebo group at 52 weeks. | researchgate.netbreakthrought1d.org |
Mixed Meal Tolerance Tests (MMTT)
The Mixed Meal Tolerance Test (MMTT) is a standardized method used in clinical trials to assess pancreatic beta-cell function by measuring stimulated C-peptide levels. C-peptide is co-secreted with insulin and serves as a reliable marker of endogenous insulin production. In the context of this compound research for type 1 diabetes, the MMTT is a primary efficacy outcome measure. bmj.comnih.gov
The Ver-A-T1D trial protocol, a multicenter, randomized, double-blind, placebo-controlled study, specifies its primary objective as determining the change in stimulated C-peptide response during the first two hours of an MMTT at baseline and after 12 months of treatment. nih.govku.dkbmj.com Similarly, the Ver-A-Long extension study uses the MMTT to assess changes in C-peptide response at baseline and after 24 months of therapy. isrctn.com
A clinical trial involving children and adolescents with newly diagnosed type 1 diabetes used the MMTT to measure C-peptide area under the curve (AUC) values. nih.gov The results showed that at 52 weeks, the this compound group had a 30% higher C-peptide level compared to the placebo group. nih.gov The mean C-peptide AUC in the this compound group was 0.65 pmol/mL at 52 weeks (from 0.66 pmol/mL at baseline), while in the placebo group it decreased from 0.60 pmol/mL at baseline to 0.44 pmol/mL at 52 weeks. nih.gov A meta-analysis that included two trials also found that this compound significantly increased C-peptide AUC. researchgate.net These findings suggest that this compound may help preserve beta-cell function in individuals with newly diagnosed type 1 diabetes. breakthrought1d.org
Rating Scales for Neurological and Psychiatric Conditions (e.g., BRMS, YMRS)
In psychiatric clinical research, standardized rating scales are essential for quantifying the severity of symptoms and evaluating treatment efficacy. This compound has been investigated for its potential role in treating affective disorders, particularly mania, with clinical trials employing various established rating scales.
In a 4-week double-blind study comparing this compound to lithium in patients with acute mania, the primary efficacy measures were the Bech–Raefelson Mania Rating Scale (BRMS) and the Young Mania Rating Scale (YMRS). researchgate.net Both treatment groups showed a significant decrease in mean BRMS and YMRS scores over time, with the study concluding an equal efficacy of this compound compared to lithium. researchgate.net
However, other studies have yielded different results. A 28-day single-blind trial comparing lithium and this compound in 40 patients with DSM-IV mania found that lithium was superior. psychiatrist.com This study utilized the Brief Psychiatric Rating Scale (BPRS), Mania Rating Scale (MRS), Global Assessment of Functioning (GAF), and Clinical Global Impression (CGI). Patients receiving lithium showed a significantly greater improvement on all scales compared to the this compound group. psychiatrist.com For instance, the mean MRS score at day 28 was 17.47 in the lithium group versus 24.43 in the this compound group. psychiatrist.com Another double-blind, placebo-controlled trial investigating this compound for acute mania found no significant difference between the this compound and placebo groups based on changes in the Mania Rating Scale scores. nih.gov
For depressive disorders, a double-blind study used the Hamilton Rating Scale for Depression, the Zung self-rating scale, and a 100-mm analog scale to assess psychopathology. nih.gov The results indicated that amitriptyline was superior to this compound and placebo, with no significant difference found between this compound and placebo. nih.gov
Continuous Glucose Monitoring (CGM)
Continuous Glucose Monitoring (CGM) systems are a valuable tool in diabetes research, providing detailed data on glucose fluctuations, including time in various glycemic ranges. In clinical trials for this compound in type 1 diabetes, CGM is used as a secondary outcome measure to provide a more comprehensive picture of glycemic control beyond HbA1c.
The Ver-A-T1D trial protocol includes the assessment of "time in range" via intermittent CGM as a secondary objective. nih.govcardiff.ac.uk This allows researchers to analyze the percentage of time patients spend within a target glucose range, providing insights into glycemic variability and the occurrence of hypoglycemia and hyperglycemia. bmj.combreakthrought1d.org In a phase 2 study presented in 2025, while there was no statistically significant difference in the primary C-peptide outcome, CGM metrics were also analyzed, showing no differences between the this compound and placebo groups. breakthrought1d.org The use of CGM helps to capture data on hypoglycemic events, which is an important aspect of evaluating any new diabetes therapy. breakthrought1d.org
Formulation-Specific Research and Impact on Pharmacokinetics
The formulation of a drug plays a critical role in its pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion. Research on this compound has explored how different formulations and administration methods affect its bioavailability and release characteristics.
Immediate-Release vs. Extended/Sustained-Release Formulations
This compound is available in both immediate-release (IR) and extended- or sustained-release (ER/SR) formulations, which differ significantly in their pharmacokinetic profiles. drugbank.com
Absorption Rate: IR formulations are absorbed rapidly, with peak plasma concentrations (Tmax) occurring 1 to 2 hours after oral administration. drugbank.comdrugs.com In contrast, ER/SR formulations are designed to release the drug more slowly, resulting in a delayed Tmax, typically between 5 to 11 hours. drugbank.comglobalrx.com
Bioavailability and Plasma Concentrations: Due to extensive first-pass metabolism in the liver, the absolute bioavailability of oral IR this compound is low, ranging from 20% to 35%. drugs.comnih.gov Multiple-dose studies have shown that the bioavailability of ER this compound, as measured by the area under the curve (AUC), is similar to that of the IR formulation, though the absorption rates differ. droracle.aidroracle.ai SR formulations can provide more stable serum drug levels compared to conventional tablets. nih.govnih.gov For example, a multiple-dose study comparing a 240 mg daily dose of ER capsules to an 80 mg t.i.d. dose of IR tablets found that the peak concentrations for the ER form were about 65% of those for the IR form, but the 24-hour post-dose concentrations were approximately 30% higher. drugs.com
Peak-to-Trough Fluctuation: ER and SR formulations are designed to reduce the fluctuations between peak and trough plasma concentrations that are characteristic of IR formulations, allowing for less frequent dosing, often once daily. globalrx.comdroracle.ai
Table 2: Pharmacokinetic Comparison of this compound Formulations
| Parameter | Immediate-Release (IR) | Extended/Sustained-Release (ER/SR) | Reference |
|---|---|---|---|
| Time to Peak (Tmax) | 1-2 hours | 5-11 hours | drugbank.comdrugs.comglobalrx.com |
| Bioavailability (Absolute) | 20-35% | Similar AUC to IR at steady state | drugs.comdroracle.aidroracle.ai |
| Plasma Level Fluctuation | Higher peak-to-trough | Reduced peak-to-trough | globalrx.com |
| Half-life (single dose) | ~3-7 hours | Apparent half-life ~12 hours | drugbank.comdrugs.comnih.govnih.gov |
Impact of Administration Methods (e.g., Simple Suspension, Crushing) on Pharmacokinetics
For patients who have difficulty swallowing tablets, alternative administration methods like crushing or creating a simple suspension are common. However, these modifications can significantly alter the pharmacokinetic properties of a drug, particularly for modified-release formulations.
A study evaluating the pharmacokinetics of this compound administered as an intact tablet, a simple suspension (tablet dissolved in warm water), and a crushed tablet found notable differences. mdpi.comnih.govresearchgate.net
Dissolution and Absorption: The dissolution profiles were distinct for each method. Drug release from the crushed product began earlier than from the simple suspension or the intact tablet. mdpi.comnih.gov This faster dissolution leads to a more rapid absorption rate. nih.gov
Bioavailability (AUC) and Peak Concentration (Cmax): The study revealed that altering the tablet form increased systemic exposure. The area under the curve (AUC) for this compound over the first 24 hours was 1.7 times greater in the crushed tablet group and 1.3 times greater in the simple suspension group compared to the intact tablet group. mdpi.comnih.gov The maximum concentration (Cmax) of this compound was also significantly higher in the crushed group. mdpi.com These findings indicate that processing tablets by crushing or suspension can lead to higher and more rapid peak plasma concentrations. mdpi.comnih.govresearchgate.net
Future Directions and Advanced Research Topics
Elucidating Unclear or Proposed Mechanisms of Action
Despite decades of use, the complete spectrum of Verapamil's pharmacological actions is still being investigated. This includes exploring its effects in conditions beyond cardiovascular disorders and uncovering mechanisms independent of its canonical calcium channel blockade.
Mechanism in Cluster Headache
This compound (B1683045) is a widely used prophylactic treatment for cluster headache (CH), yet its precise mechanism of action in this neurological disorder remains largely unknown. nih.govresearchgate.net Current research suggests that this compound may exert its effect through modulation of circadian rhythms, possibly within central pacemakers like the hypothalamus, which is implicated in CH pathophysiology. nih.govresearchgate.netnih.gov Studies indicate that this compound might affect the release of calcitonin gene-related peptide (CGRP), a neuropeptide involved in migraine and cluster headache. nih.govresearchgate.net
While this compound is an L-type calcium channel blocker, it also interacts with other calcium channels (T-, P-, and potentially N- and Q-types) and the human ether-a-go-go-related gene (hERG) potassium channel, making it challenging to pinpoint a single mode of action in CH. nih.gov The effect may occur in the hypothalamus, a brain region strongly linked to CH attacks. nih.gov Some research suggests that this compound affects both peripheral (trigeminal ganglion) and central (hypothalamus and cerebellum) nervous system structures involved in CH, potentially through network effects rather than isolated actions. researchgate.net Modulating the temporal pattern of CH attacks, particularly nocturnal episodes, has also been suggested as a role for this compound, potentially linked to its effect on the L-type calcium channel Cav1.2, which is associated with circadian rhythm modulation. researchgate.net Further basic and pharmacokinetic research is needed for a full understanding of the mechanism. nih.govresearchgate.net
Beta-Cell Protective Mechanisms Beyond TXNIP
Emerging data suggest this compound has potential benefits for pancreatic beta-cells, particularly in the context of diabetes mellitus. nih.gov While it is known that this compound reduces the expression of thioredoxin-interacting protein (TXNIP), a molecule implicated in beta-cell apoptosis and glucotoxicity-induced death, research indicates that other signaling pathways are also modulated. nih.govnih.govmdpi.com
Proposed mechanisms for this compound's beta-cell protective effects, beyond TXNIP downregulation, include increased expression of WNT4, cholecystokinin (B1591339) (CCK), and CaMK4, as well as reduced expression of VDAC proteins. nih.gov Studies in MIN6 mouse pancreatic beta-cells and transgenic zebrafish models have shown that this compound can induce beta-cell protection against stressors, potentially due in part to upregulated CCK expression. mdpi.com Upregulated levels of Wnt4, a ligand involved in activating calcium signaling and regulating cellular redox homeostasis, have also been observed in beta-cells treated with this compound. mdpi.com While intracellular calcium is crucial for insulin (B600854) secretion, chronic elevation can impair beta-cell function, and this compound's calcium channel blocking activity may prevent this long-term impairment, contributing to preserved beta-cell function and TXNIP downregulation. mdpi.commdpi.com
Development of Novel this compound Derivatives and Analogs
The this compound structure serves as a template for the development of novel derivatives and analogs aimed at enhancing specific therapeutic properties or reducing undesirable effects.
Design for Specific Target Selectivity (e.g., Low Calcium Channel Blocking, High MDR Reversal)
A significant area of research involves designing this compound derivatives with altered target selectivity. This is particularly relevant in overcoming multidrug resistance (MDR), where this compound's ability to inhibit P-glycoprotein (P-gp) is beneficial, but its cardiovascular effects as a calcium channel blocker limit the achievable concentrations required for effective MDR reversal. nih.govaacrjournals.org
The goal is to develop derivatives that retain or enhance P-gp inhibitory activity while having significantly reduced calcium channel blocking effects. nih.gov Studies have investigated this compound analogues with restricted molecular flexibility to assess their ability to increase the cellular accumulation of anticancer drugs and overcome resistance, alongside their calcium channel antagonistic activity. nih.gov Research has identified this compound derivatives that are completely devoid of calcium channel blocking activity yet exhibit MDR reverting ability comparable to or even more potent than this compound. nih.govresearchgate.net These findings highlight the potential for designing selective P-gp inhibitors based on the this compound structure.
This compound is also known to inhibit MRP1 (multidrug resistance protein 1), another efflux transporter involved in MDR. aacrjournals.org While this compound alone poorly inhibits the transport of certain MRP1 substrates, its inhibitory effect can be significantly enhanced in the presence of glutathione (B108866). aacrjournals.org Research into derivatives also explores enhanced modulation of MRP1-mediated MDR. aacrjournals.org
Structure-Activity Relationship (SAR) Studies for New Applications
Structure-Activity Relationship (SAR) studies are crucial in understanding how modifications to the this compound molecule affect its biological activities and in guiding the design of new compounds with desired properties for various applications.
SAR studies have been conducted to explore the impact of modifying different parts of the this compound structure. For instance, modifications involving the nitrile group, the methyl substituent on the tertiary nitrogen, or the aminoethyl aromatic group have been investigated in the context of developing derivatives with reactive oxygen species (ROS)-scavenging activities or enhanced antimycobacterial activity. researchgate.netasm.org
In the context of MDR reversal, SAR studies on this compound analogues have aimed to identify structural features responsible for P-gp inhibition versus calcium channel blockade. nih.gov For example, exchanging the isopropyl group has been suggested to influence potency through hydrophobic effects. researchgate.net The tertiary amino nitrogen and the two benzene (B151609) rings are considered essential for the frequency-dependent negative inotropic action of this compound. researchgate.net The N-methyl group's importance may be related to steric effects. researchgate.net Quaternization of the drug can lead to a total loss of effectiveness. researchgate.net
SAR studies are also being applied in the search for novel treatments for tuberculosis (TB), where this compound's activity against intracellular Mycobacterium tuberculosis is being explored. nih.gov Analogs with modifications on the tertiary nitrogen have shown varied effects on the antimycobacterial activity of rifampin, suggesting specific structural requirements for this activity. asm.org One analog, KSV21, demonstrated inhibition of intracellular M. tuberculosis replication and mycobacterial efflux pumps without inhibiting M. tuberculosis-specific T cell expansion, making it a promising candidate for further SAR studies in TB treatment. nih.gov
RNA-Binding Properties and Development of RNA Ligands
Emerging research indicates that this compound possesses RNA-binding properties, opening up a new avenue for the development of RNA ligands based on its structure. connectedpapers.comresearchgate.netpolyu.edu.hkresearchgate.net Targeting RNA with small molecules is gaining interest as a therapeutic strategy for various diseases, including viral infections and cancer. researchgate.netpolyu.edu.hkresearchgate.net
Initial screening of compound libraries against RNA targets, such as the HIV-1 Tat-TAR interaction, led to the discovery of this compound as a promising scaffold for developing new RNA ligands. connectedpapers.comresearchgate.netresearchgate.net SAR studies on a series of this compound analogs have been conducted to explore their RNA-binding capabilities and inhibitory effects on RNA-protein interactions. researchgate.netresearchgate.net For example, a this compound analog bearing an indole (B1671886) substituent group was found to efficiently inhibit Tat/TAR interaction in vitro. researchgate.netpolyu.edu.hkresearchgate.net Molecular mechanisms of interaction, potentially involving binding to specific RNA sites like the TAR bulge, are being investigated using techniques such as NMR and molecular docking. polyu.edu.hk This research illustrates the potential of repurposing existing drugs like this compound and modifying their structures to target RNA, representing a promising strategy in the field of RNA-targeted therapeutics. researchgate.netresearchgate.net
Long-Term Efficacy and Safety Studies in Novel Applications
Research into novel applications for this compound includes its potential role in conditions such as diabetes and fungal infections. Studies have investigated the efficacy and safety of this compound in these contexts. For instance, a randomized, double-blind, placebo-controlled Phase 2 trial assessed the efficacy and safety of oral this compound in adults with recent-onset Type 1 Diabetes (T1D). This study suggested that this compound was well-tolerated and associated with improved beta-cell function, sustained for at least two years with regular application mdpi.combmj.com. Retrospective studies have also indicated that this compound use might be associated with a lower risk of developing Type 2 Diabetes (T2D) mdpi.com. Further long-term follow-up studies are considered of great interest to evaluate the safety profile and practical applicability of continuous this compound use in diabetes therapy mdpi.com.
In the context of fungal infections, the combination of itraconazole (B105839) and this compound has shown synergistic effects against Aspergillus fumigatus in preclinical studies researchgate.netfrontiersin.org. This combination reduced the concentrations needed for both drugs and decreased the size and glucuronoxylomannan content of the C. neoformans capsule in studies against Cryptococcus neoformans researchgate.net. While these findings are promising, long-term efficacy and safety in human fungal infections would require further investigation.
Precision Medicine Approaches with this compound
Precision medicine aims to tailor medical treatment to individual patient characteristics, including genetic makeup lidsen.comnih.gov. Pharmacogenomics, a key component of precision medicine, studies how genetic variations influence drug response lidsen.comsynlab-sd.com.
Integration of Pharmacogenomics in Therapeutic Decision-Making
Genetic polymorphisms can affect drug responses by influencing drug metabolism, transport, and interaction with targets nih.govmdpi.com. The cytochrome P450 superfamily of enzymes plays a significant role in drug metabolism, and variations in the genes encoding these enzymes can alter drug activity synlab-sd.com. Studies have investigated the relationship between genetic variations and the response to this compound, particularly in the context of hypertension treatment mdpi.com. For example, polymorphisms within the CACNA1C gene, which encodes a subunit of L-type calcium channels targeted by this compound, have been explored for their association with treatment efficacy and cardiovascular outcomes in hypertensive patients treated with this compound or atenolol (B1665814) mdpi.com. Research using a haplotype approach has also investigated the effect of CYP3A5 mutations on blood pressure responses to this compound in different ethnic groups mdpi.com. Integrating such pharmacogenomic information into clinical decision-making could potentially optimize this compound therapy for individual patients, leading to improved outcomes and reduced adverse effects synlab-sd.commdpi.com. However, further research is needed to fully unravel the complex interplay of genes and pathways influencing this compound response and to establish clear genome-based treatment recommendations mdpi.com.
Combination Therapies and Synergistic Effects
The combination of this compound with other therapeutic agents is being explored to achieve synergistic effects and improve treatment outcomes in various conditions.
This compound with Trandolapril (B549266) in Hypertension and Renal Failure
The combination of this compound, a calcium channel blocker, and trandolapril, an ACE inhibitor, has been investigated for its effects on hypertension and renal failure nih.govoup.com. Preclinical studies in spontaneously hypertensive rats (SHR) have shown that the combination of this compound and trandolapril significantly reduced elevated blood pressure and prolonged the antihypertensive effect compared to either drug alone nih.gov. In stroke-prone SHR, lifelong treatment with the combination was more effective in inhibiting the progression towards end-stage renal failure and significantly prolonged survival compared to monotherapy nih.govoup.com. Clinical studies, such as the INVEST study, have also evaluated the efficacy and safety of a this compound-based strategy, often including trandolapril, in hypertensive patients with coronary artery disease, demonstrating comparable efficacy in blood pressure control to a non-calcium channel blocker strategy anatolianjmed.orgtandfonline.comacc.org. The combination has also shown effectiveness in hypertensive patients with metabolic disorders, leading to significant reductions in systolic and diastolic blood pressure and a decrease in microalbuminuria levels researchgate.net.
This compound with Curcumin (B1669340) in Cardiovascular Pathology
The combination of this compound and curcumin has been investigated for its potential to ameliorate cardiovascular pathology, particularly in the context of Williams-Beuren syndrome (WBS). WBS is a genetic disorder associated with cardiovascular manifestations, including supra-valvular aortic stenosis nih.govresearchgate.net. Studies in a mouse model of WBS (CD mice) have shown that combined treatment with curcumin and this compound resulted in a significant improvement of cardiovascular parameters nih.govresearchgate.net. This beneficial effect was associated with the activation of nuclear factor erythroid 2 (NRF2) and a reduction in xanthine (B1682287) oxidoreductase (XOR) and nitrated protein levels, suggesting a mechanism involving the inhibition of oxidative stress nih.govresearchgate.net. The combination also showed positive effects on behavioral deficits in WBS mice, potentially by regulating the MAPK pathway and reducing microglia overexpression frontiersin.org.
This compound with Metformin (B114582) in Type 2 Diabetes
Research is ongoing into the potential benefits of combining this compound with metformin for the management of Type 2 Diabetes Mellitus (T2DM). Studies suggest that this compound may serve as an effective oral adjunct therapy alongside existing oral antidiabetic drugs like metformin. mdpi.com This potential is attributed to this compound's observed ability to improve glycemic control and potentially preserve beta-cell function. mdpi.com
Investigations have highlighted that oral administration of this compound could effectively inhibit the expression of proapoptotic beta-cell thioredoxin-interacting protein (TXNIP), thereby improving beta-cell survival and function. mdpi.commdpi.comnih.gov This mechanism is considered a novel therapeutic approach for the prevention and treatment of diabetes. mdpi.com
Clinical trials have explored the efficacy of adding R-form this compound (R-Vera), a specific isomer with a higher cardiovascular safety margin, to ongoing metformin therapy in T2DM patients with inadequate glycemic control on metformin alone. oup.comresearchgate.net A randomized, double-blind, placebo-controlled trial involving 184 participants demonstrated that the addition of R-Vera significantly improved glycemic control. oup.comresearchgate.net
Key findings from these studies include significant reductions in HbA1c and fasting plasma glucose levels when R-form this compound was added to metformin therapy. oup.commims.com The reduction in HbA1c correlated with decreasing fasting plasma glucose levels and an improved HOMA2-β score, an indicator of beta-cell function. oup.comresearchgate.net Animal models of T2DM have also shown that R-verapamil combined with metformin improved blood glucose and serum insulin levels more effectively than metformin alone. scispace.com
The mechanism behind this compound's beneficial effects in diabetes is strongly attributed to the downregulation of TXNIP, which is known to induce oxidative stress and promote beta-cell apoptosis. nih.govmims.comonlinescientificresearch.com By inhibiting TXNIP expression, this compound may protect beta-cells and enhance insulin production. nih.govonlinescientificresearch.com
Data from a randomized, double-blind, placebo-controlled trial on R-form this compound added to metformin therapy in T2DM patients is summarized below:
| Treatment Group (R-Vera/day) | Number of Participants | Change in HbA1c at 12 Weeks (vs. Placebo) | p-value |
| 150 mg | - | - | - |
| 300 mg | - | -0.36 | 0.0373 |
| 450 mg | - | -0.45 | 0.0098 |
Further research is needed to determine the long-term effects and optimal strategies for combining this compound with metformin in T2DM management. mims.com
Investigation of this compound's Role in End-Stage Renal Failure Prevention
The potential of this compound in preventing the progression to end-stage renal failure (ESRF), particularly in the context of chronic kidney disease (CKD) and diabetic nephropathy, is another area of investigation. Hypertension and high proteinuria levels are significant risk factors for the accelerated progression of renal failure. tandfonline.com While renin-angiotensin system inhibitors are considered first-line agents for reducing blood pressure and proteinuria in chronic nephropathy, achieving sufficient blood pressure reduction often requires combination therapy. tandfonline.com
Studies suggest that calcium channel blockers (CCBs), including this compound, may offer benefits in patients with renal disease that extend beyond blood pressure reduction. tandfonline.com Research indicates that non-dihydropyridine calcium channel blockers like this compound may slow the progression of Type 2 diabetic nephropathy with overt proteinuria to an extent similar to that observed with ACE inhibitors. tandfonline.comgpnotebook.com
In animal models of chronic renal failure, the combination of this compound and trandolapril inhibited the progression towards ESRF more effectively than either compound alone and significantly prolonged survival. nih.gov In studies involving older rats with hypertension and proteinuria, chronic treatment with this combination reduced renal insufficiency and glomerulosclerosis independently of blood pressure reduction, showing greater potency than individual drugs. nih.gov
Clinical studies have also explored the effects of this compound on renal function in hypertensive patients with CKD. One study found that sustained-release this compound was effective in reducing hypertension in patients with chronic renal failure and helped in maintaining reduced proteinuria in patients on a low protein diet, potentially preventing proteinuria in those on a normal protein diet. nih.gov Another study in hypertensive patients with mild to severe chronic renal failure showed that this compound sustained release normalized blood pressure by decreasing systemic vascular resistance and significantly increased renal blood flow while decreasing renal vascular resistance. nih.gov
Data on the effect of sustained-release this compound on renal parameters in hypertensive patients with chronic renal failure is presented below:
| Parameter | Before this compound SR (Mean ± SD) | After 4 Weeks this compound SR (Mean ± SD) | p-value |
| Renal Vascular Resistance | - | Decreased Significantly | - |
| Renal Blood Flow | - | Increased Significantly | - |
| Glomerular Filtration Rate | Unchanged | Unchanged | - |
| Plasma Uric Acid Levels | - | Decreased Significantly | - |
| Uricosuria | - | Increased Significantly | - |
These findings suggest a potential role for this compound, particularly in combination with other agents, in slowing the progression of renal disease, although further research is needed to fully elucidate its impact on ESRF prevention in humans. tandfonline.com
Research on this compound's Effect on Microcirculation and Leukocyte Rheology
Research has also investigated the effects of this compound on microcirculation and leukocyte rheology. Microcirculation refers to the blood flow in the smallest blood vessels, including arterioles, capillaries, and venules, which is crucial for tissue oxygenation and nutrient delivery. Leukocyte rheology involves the flow and deformation characteristics of white blood cells, which can impact microcirculatory flow, particularly in conditions of inflammation or reduced blood flow.
Studies have shown that this compound can influence microcirculatory dynamics. In a hamster model, this compound administration caused significant arteriolar dilatation, increased microvascular flow and functional capillary density. nih.govphysiology.org This vasodilatory effect led to an increase in tissue oxygen partial pressure (Po2). nih.govphysiology.org The findings suggest that this compound, by increasing oxygen supply through vasodilation, may also improve tissue oxygenation by potentially lowering oxygen consumption of the microcirculation itself. nih.govphysiology.org
In the context of liver cirrhosis in rats, this compound was found to favorably influence hepatic microvascular exchange and function. nih.gov It decreased vascular resistance, reduced intrahepatic shunting, and increased extravascular albumin space, leading to improved oxygen consumption and antipyrine (B355649) clearance. nih.gov This indicates that this compound can partially reverse microvascular distortions in certain pathological conditions. nih.gov
Regarding leukocyte rheology, preclinical studies investigating the combination of this compound and trandolapril in an animal model of non-insulin-dependent diabetes (obese Zucker rat) showed that two weeks of treatment significantly improved leukocyte rheology. nih.govresearchgate.net However, only the combination treatment normalized the microcirculation in this model. nih.govresearchgate.net
Further research has explored the effect of calcium channel blockers, including this compound, on the chemotaxis of polymorphonuclear leukocytes. wikipedia.org While the specific details of this compound's effect on leukocyte chemotaxis were not extensively detailed in the provided snippets, this indicates an area of investigation into how this compound might influence leukocyte function and their interaction with the microvasculature.
Another aspect of rheology involves red blood cells. One study observed that the calcium blocker this compound decreases red cell aggregability, regardless of the age of the red cells, without affecting their deformability. free.fr This suggests a potential influence of this compound on the flow properties of blood at the cellular level.
Research on this compound's effects on microcirculation and leukocyte rheology highlights its potential to improve blood flow and tissue perfusion, which could have implications in various conditions characterized by microvascular dysfunction.
Q & A
Q. What experimental models are commonly used to investigate Verapamil's calcium channel-blocking mechanism, and how do they inform structural insights?
Answer: In vitro electrophysiology (patch-clamp) and molecular docking simulations using homology models of CaV1.2’s α1 subunit are primary methods. Evidence from NMR and X-ray crystallography (e.g., competitive binding assays) supports that this compound interacts with L-type channels via competitive binding, steric hindrance, and electrostatic repulsion . These models are validated using mutagenesis studies to identify critical residues (e.g., phenylalkylamine-binding sites) .
Q. How is this compound’s dual inhibition of P-glycoprotein (P-gp) and CYP3A4 quantified in pharmacokinetic studies?
Answer: Bidirectional transport assays (Caco-2/MDCK cell monolayers) measure P-gp efflux ratios, while CYP3A4 activity is assessed via luminescent or fluorometric substrate assays (e.g., midazolam hydroxylation). IC50 values for this compound’s P-gp inhibition range from 10–50 μM, with competitive inhibition kinetics observed in dose-response curves .
Q. What methodologies are used to assess this compound’s systemic effects in metabolic disorders like type 1 diabetes?
Answer: Proteomics via liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies serum biomarkers (e.g., IGF-I) altered by this compound. Longitudinal studies pair this with immunohistochemistry of pancreatic β-cells to evaluate insulin secretion and apoptosis pathways .
Q. How do researchers standardize this compound formulations for controlled-release studies?
Answer: Full factorial experimental designs (e.g., 12-run designs with variables like polymer ratio, talc content) optimize dissolution profiles. Responses such as T50 (time for 50% drug release) are modeled using ANOVA and regression equations to validate coating uniformity and release kinetics .
Advanced Research Questions
Q. How do this compound enantiomers exhibit stereoselective binding to calcium channels, and what methods resolve these differences?
Answer: Radioligand displacement assays (e.g., [3H]-nimodipine competition) quantify enantiomer affinity. (-)-Verapamil shows higher potency (IC50 = 85 nM vs. 690 nM for (+)-enantiomer), with Hill plot analysis revealing cooperative binding shifts in the presence of competing enantiomers . Synchrotron radiation circular dichroism (SRCD) further distinguishes conformational changes upon enantiomer binding .
Q. What advanced imaging techniques quantify this compound’s blood-brain barrier (BBB) penetration and P-gp modulation?
Answer: PET with 11C-Verapamil tracks cerebral uptake using Logan graphical analysis (VdLogan) and two-tissue compartmental models (K1 for influx). Cyclosporine-A (CsA) co-administration validates P-gp inhibition, showing a 73% increase in K1 during P-gp blockade . Microdose AMS/PET studies confirm linear pharmacokinetics across dose ranges .
Q. How does this compound protect ischemic myocardium independently of ATP preservation?
Answer: 31P magnetic resonance spectroscopy (MRS) in rat models quantifies phosphocreatine (PCr) recovery post-reperfusion. This compound pretreatment reduces infarct size by 65% despite similar ATP depletion during ischemia, implicating calcium overload mitigation and mitochondrial permeability transition pore (mPTP) inhibition .
Q. What experimental designs address this compound’s role in autophagy-mediated Keap1 degradation?
Answer: Immunoblotting (LC3-II/Keap1) in ATG5/7 knockout MEF cells confirms this compound induces autophagic flux. Co-treatment with lysosomal inhibitors (e.g., chloroquine) and ROS scavengers (NAC) excludes oxidative stress as a primary mechanism .
Q. How is this compound integrated into combination therapies for multidrug-resistant cancers?
Answer: Target artery perfusion (e.g., hepatic/esophageal) bypasses systemic toxicity by achieving local this compound concentrations 5–10× higher than serum. Phase I/II trials pair this compound with doxorubicin, using tumor size reduction and RECIST criteria to assess efficacy .
Q. What metabolomics approaches identify this compound’s phase I/II metabolites in preclinical models?
Answer: High-resolution LC-MS/MS with accurate mass filtering (e.g., ±5 ppm) distinguishes demethylated (m/z 441) and dealkylated (m/z 291) metabolites in hepatocyte incubations. Isotopic pattern validation reduces matrix interference from biological samples .
Contradictions & Limitations
- Enantiomer Effects: Early studies conflict on (+)-Verapamil’s inotropic activity in animal models, but human ventricular tissue assays confirm both enantiomers reduce contractility via calcium current inhibition, albeit with differing potencies .
- PET Imaging: Metabolite correction (e.g., D617/D717) is critical for dynamic 11C-Verapamil modeling; uncorrected data overestimate brain retention .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
